molecular formula C5H4N4 B127032 4-Aminopyrimidine-5-carbonitrile CAS No. 16357-69-0

4-Aminopyrimidine-5-carbonitrile

Numéro de catalogue: B127032
Numéro CAS: 16357-69-0
Poids moléculaire: 120.11 g/mol
Clé InChI: JAIYUIOGVNRXEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Amino-5-pyrimidinecarbonitrile (APC) is a pyrimidine derivative that has been synthesized via three-component reaction between benzaldehyde, benzamidine hydrochloride and malononitrile. The infrared, 1H NMR, 13C NMR and mass spectra of APC have been recorded.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-aminopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIYUIOGVNRXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353201
Record name 4-aminopyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-69-0
Record name 4-Amino-5-cyanopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16357-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-aminopyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-pyrimidinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminopyrimidine-5-carbonitrile (CAS: 16357-69-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminopyrimidine-5-carbonitrile (CAS No. 16357-69-0), a pivotal heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a particular focus on its role as a precursor for potent kinase inhibitors in cancer therapy. Experimental procedures and data are presented in a clear, structured format to facilitate research and development.

Chemical and Physical Properties

This compound is a white to brown solid organic compound.[1] It serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16357-69-0[1][2][3]
Molecular Formula C₅H₄N₄[2][3]
Molecular Weight 120.11 g/mol [2][3]
Melting Point 251-255 °C[1][4]
Appearance White to brown solid[1]
IUPAC Name This compound[2]
Solubility Soluble in DCM, DMSO, DMF, Methanol[4]
pKa 2.60±0.10 (Predicted)[4]
LogP -0.06952[3]
Topological Polar Surface Area 75.59 Ų[3]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound and its Derivatives

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
¹H NMR (DMSO-d₆) Signals corresponding to amino protons and pyrimidine ring protons. For derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm.[5][6][7]
¹³C NMR (DMSO-d₆) Resonances for the carbon atoms of the pyrimidine ring and the nitrile group. The nitrile carbon (C≡N) is typically observed around 117 ppm.[5][8][9]
IR (KBr) Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2212 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring (around 1540-1640 cm⁻¹).[5][6]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is observed at m/z corresponding to the molecular weight.[5][10]

Synthesis and Experimental Protocols

This compound is commonly synthesized via a three-component reaction, which is an efficient method for generating molecular complexity in a single step.[1]

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent derivatization.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactants Aldehyde, Malononitrile, Amidine Hydrochloride Reaction Three-Component Reaction (e.g., in water with NaOAc) Reactants->Reaction Product This compound Reaction->Product Core This compound Modification Chemical Modification (e.g., substitution reactions) Core->Modification Derivatives Biologically Active Derivatives (e.g., Kinase Inhibitors) Modification->Derivatives

Caption: General workflow for the synthesis and derivatization of this compound.

Detailed Experimental Protocol: Three-Component Synthesis

This protocol is adapted from a general method for the synthesis of 4-amino-5-pyrimidinecarbonitriles.[5]

Materials:

  • Aldehyde (e.g., benzaldehyde) (2 mmol)

  • Malononitrile (2 mmol)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride) (2 mmol)

  • Sodium acetate (2 mmol)

  • Water (50 mL)

  • Ethanol (5 mL)

Procedure:

  • A mixture of the aldehyde, malononitrile, amidine hydrochloride, and sodium acetate is prepared in a round-bottom flask.

  • Water and ethanol are added to the flask.

  • The mixture is refluxed with stirring for the appropriate time (the progress of the reaction should be monitored by TLC).

  • After the reaction is complete, the mixture is cooled.

  • The precipitated product is collected by filtration.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.

Applications in Drug Discovery

This compound is a key scaffold for the development of various therapeutic agents, most notably as inhibitors of protein kinases involved in cancer progression.[11][12]

EGFR and VEGFR-2 Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][13] These receptors are crucial in signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

Table 3: Examples of Biologically Active this compound Derivatives

Derivative ClassTargetTherapeutic PotentialReference
Substituted pyrimidine-5-carbonitrilesEGFRAnticancer (e.g., non-small cell lung cancer, colorectal cancer)[11][12]
Substituted pyrimidine-5-carbonitrilesVEGFR-2Anti-angiogenic, Anticancer[13]
Thienopyrimidine derivativesEGFR/HER2Anticancer (e.g., breast cancer)
Pyrimido[4,5-d]pyrimidinesAnti-inflammatoryAnti-inflammatory agents[14]
Signaling Pathways

Inhibition of EGFR by this compound derivatives blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and promoting apoptosis.[14][15]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Inhibitor This compound Derivative Inhibitor->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR-2 is a key mediator of angiogenesis. Inhibitors based on the this compound scaffold can block the binding of VEGF to its receptor, thereby preventing the activation of downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[16][17][18]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor This compound Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting.

Table 4: Hazard and Precautionary Information

CategoryInformationReference
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction.[2]
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[19]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[19]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its straightforward synthesis and the amenability of its structure to chemical modification have made it a popular scaffold in medicinal chemistry. The demonstrated efficacy of its derivatives as potent inhibitors of key signaling pathways in cancer, such as those mediated by EGFR and VEGFR-2, underscores its importance in modern drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this important compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Aminopyrimidine-5-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key pharmacophore found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and illustrates its synthetic pathway and role as a scaffold for targeted therapies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems, designing formulations, and developing synthetic routes.

PropertyValueReference
Molecular Formula C₅H₄N₄[1]
Molecular Weight 120.11 g/mol
Appearance White to brown solid; Crystalline Powder[1][2]
Melting Point 251-255 °C[2]
Boiling Point (Predicted) 315.6 ± 27.0 °C[3]
Water Solubility Slightly soluble[3]
Solubility in Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol[3]
pKa (Predicted) 3.00 ± 0.10[3]
XlogP (Predicted) 0.1[4]

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. The following sections detail generalized protocols for key experimental procedures.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of purity.

Protocol:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus (e.g., a Gallenkamp apparatus or similar).

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For pure compounds, this range is typically narrow. The literature values for melting points are often uncorrected.[5]

Solubility Determination (Qualitative)

This protocol provides a method for classifying the solubility of a compound in various solvents, which can indicate the presence of polar or ionizable functional groups.[6]

Protocol:

  • Initial Solvent Screening:

    • Add approximately 25 mg of this compound to a test tube containing 0.75 mL of a solvent (e.g., water, diethyl ether).

    • Shake the tube vigorously for 60 seconds.[3]

    • Observe if the compound dissolves completely, partially, or not at all. A compound is generally considered soluble if it dissolves completely.[3]

  • Aqueous Acid/Base Solubility:

    • If the compound is insoluble in water, test its solubility in 5% aqueous NaOH and 5% aqueous HCl separately, following the same procedure.

    • Solubility in 5% NaOH suggests an acidic functional group.

    • Solubility in 5% HCl suggests a basic functional group.[1][6]

  • Characterization: Based on the results, the compound can be classified. For this compound, its slight solubility in water and the presence of the basic amino group are key characteristics.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Protocol:

  • Preparation: A standard solution of the compound is prepared in water or a suitable co-solvent at a known concentration (e.g., 1 mM).[7] The ionic strength of the solution is kept constant using an inert salt like KCl.[7]

  • Titration: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.[7]

  • The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.[8] Multiple titrations are performed to ensure accuracy.[7]

Synthesis and Role in Drug Discovery

This compound and its derivatives are often synthesized through efficient multi-component reactions (MCRs). These reactions are advantageous in drug discovery for their ability to generate diverse chemical libraries quickly.

G Aldehyde Aldehyde (R1-CHO) Reaction Multi-Component Reaction (MCR) Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Amidine Amidine (R2-C(NH)NH2) Amidine->Reaction Product 4-Aminopyrimidine- 5-carbonitrile Derivative Reaction->Product Solvent (e.g., Water) Heat or Microwave

Caption: General workflow for the synthesis of this compound derivatives.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this compound have been specifically investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4][9][10]

G cluster_membrane Cell Membrane EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds PI3K_AKT Downstream Signaling (e.g., PI3K/AKT) EGFR->PI3K_AKT Activates Compound 4-Aminopyrimidine- 5-carbonitrile Derivative Compound->EGFR Inhibits (ATP-competitive) ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Role of this compound derivatives in EGFR signaling inhibition.

As shown in the diagram, abnormal activation of the EGFR signaling pathway by its ligand (EGF) promotes cell proliferation and inhibits apoptosis, contributing to tumor growth.[11] this compound derivatives can act as ATP-competitive inhibitors, blocking the EGFR kinase domain.[4] This inhibition disrupts downstream signaling cascades, leading to reduced cancer cell proliferation and survival.[4][11]

Conclusion

This compound is a versatile building block with well-defined physicochemical properties that make it an attractive starting point for the synthesis of novel therapeutic agents. Its straightforward synthesis and the proven biological activity of its derivatives, particularly as kinase inhibitors, underscore its importance for researchers in the fields of organic chemistry, medicinal chemistry, and pharmacology. A thorough understanding of its core properties is fundamental to leveraging its full potential in the drug development pipeline.

References

Synthesis of 4-Aminopyrimidine-5-carbonitrile from Malononitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to obtain 4-aminopyrimidine-5-carbonitrile and its derivatives, with a core focus on pathways originating from malononitrile. This document details prevalent synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate methodological comparison and replication.

Introduction

This compound is a crucial scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents.[1] Its derivatives have shown significant biological activities, including but not limited to, inhibitors of dihydrofolate reductase and VEGFR-2 tyrosine kinase, and as potential anti-proliferative, antimicrobial, and anti-inflammatory agents.[2][3][4] The synthetic efficiency and scalability for this key intermediate are therefore of paramount importance in drug discovery and development. This guide explores the primary synthetic methodologies, starting from the readily available precursor, malononitrile.

Synthetic Strategies

The synthesis of 4-aminopyrimidine-5-carbonitriles from malononitrile can be broadly classified into two main strategies: multicomponent reactions and stepwise syntheses.

Three-Component One-Pot Synthesis

This is the most common and efficient approach, involving the condensation of an aldehyde, malononitrile, and an amidine (or its salt), urea, or thiourea.[3][4][5][6][7] This strategy offers the advantages of procedural simplicity, reduced reaction times, and often results in good to excellent yields.[5] The reaction can be performed under various conditions, including thermal heating, microwave irradiation, and ultrasonic agitation, with a range of catalysts and solvents.[5][6]

Stepwise Synthesis

Stepwise approaches involve the initial reaction of malononitrile with a reagent to form an intermediate, which is then cyclized to the pyrimidine ring. An example is the reaction of malononitrile with 2-(ethoxyalkylene)malononitriles followed by reaction with an amidine hydrochloride.[8]

Experimental Protocols

General Procedure for Three-Component Synthesis of 4-Amino-6-aryl-2-substituted-pyrimidine-5-carbonitriles

This protocol is a generalized procedure based on several reported methods.[5][6][7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Amidine hydrochloride, urea, or thiourea (1-1.8 mmol)

  • Catalyst (e.g., sodium acetate, sodium hydroxide, ammonium chloride, piperidine) (catalytic amount, e.g., 20 mol%)

  • Solvent (e.g., water, ethanol, tert-butanol, or solvent-free)

Procedure:

  • To a reaction vessel, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the amidine/urea/thiourea (1-1.8 mmol), and the catalyst (e.g., 20 mol% NaOH).

  • Add the chosen solvent (e.g., 10 mL of ethanol) or proceed under solvent-free conditions.

  • The reaction mixture is then subjected to one of the following conditions:

    • Thermal Heating: Reflux the mixture for a specified time (typically 1-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Microwave Irradiation: Heat the mixture in a microwave reactor at a specified temperature and time. This method often leads to shorter reaction times and higher yields.[5]

    • Ultrasonic Irradiation: Sonicate the mixture in an ultrasonic water bath at room temperature for a specified time (e.g., 60 minutes).[6]

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid residue. If not, pour the reaction mixture into crushed ice to induce precipitation.

  • Wash the collected solid with a suitable solvent (e.g., cold water or ethanol).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and n-hexane) to obtain the pure this compound derivative.

Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

This specific protocol is adapted from a patented procedure.[9]

Materials:

  • tert-Butanol (10 g)

  • Acetamidine hydrochloride (1.13 g, 12 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • 30% Aqueous formaldehyde (1.2 g, 12 mmol)

  • 70 wt% tert-Butyl hydroperoxide (1.4 g)

Procedure:

  • In a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, combine 10 g of t-butanol, 1.13 g of acetamidine hydrochloride, 0.66 g of malononitrile, and 1.2 g of 30% aqueous formaldehyde.[9]

  • Heat the mixture at 65-70 °C for 4 hours.[9]

  • Cool the reaction mixture to 20-25 °C.[9]

  • Add 1.4 g of 70 wt% t-butyl hydroperoxide and continue the reaction at 30-35 °C for 1 hour.[9]

  • The product, 4-amino-2-methylpyrimidine-5-carbonitrile, can be isolated and purified using standard techniques. The reported yield is 92.6% with an HPLC purity of 99.6%.[9]

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives from malononitrile, as reported in the literature.

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile [5]

MethodCatalystSolventTemperatureTime (h)Yield (%)
ASodium AcetateSolvent-free (Microwave)---
BNoneSolvent-free (Microwave)---
CSodium AcetateTolueneReflux--
DTriethylamineTolueneReflux--
ESodium AcetateWaterReflux678
FTriethylamineDMSOReflux1640

Table 2: Synthesis of this compound Derivatives via Three-Component Reaction [5]

CompoundArRMethodTime (min)Yield (%)mp (°C)
4aC6H5C6H5A392198-200
4b4-MeC6H4C6H5A390210
4c4-MeOC6H4C6H5A492204-206
4d4-ClC6H4C6H5A394229-231
4e4-BrC6H4C6H5A395235-238
4f2-ThienylC6H5A489200
4g4-ClC6H4NH2B590229-231
4h4-BrC6H4NH2B592>240
4i4-MeC6H4NH2B688235-237

Method A: Microwave irradiation in the presence of sodium acetate. Method B: Microwave irradiation without a catalyst.

Table 3: Synthesis of 5-Amino-7-aryl-7,8-dihydro-[5][6][9]triazolo[4,3-a]-pyrimidine-6-carbonitriles [6]

CompoundArMethodTimeYield (%)mp (°C)
4a4-MeC6H4A2 h85245-246
4a4-MeC6H4B60 min90245-246
4b4-MeOC6H4A1.5 h82248-250
4b4-MeOC6H4B60 min88248-250
4d3-HOC6H4A2 h80235-237
4d3-HOC6H4B60 min85235-237
4e4-FC6H4A1.5 h88252-254
4e4-FC6H4B60 min92252-254

Method A: Reflux in ethanol with NaOH (20 mol%). Method B: Ultrasonic irradiation in ethanol with NaOH (20 mol%) at 25-30 °C.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanism for the formation of the pyrimidine ring and a general workflow for the three-component synthesis.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine Amidine Malononitrile Malononitrile Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel + Malononitrile Michael Michael Adduct Knoevenagel->Michael + Amidine (Michael Addition) Pyrimidine 4-Aminopyrimidine- 5-carbonitrile Michael->Pyrimidine Cyclization & Aromatization

Caption: Proposed mechanism for the three-component synthesis.

Experimental_Workflow A Mixing of Reactants (Aldehyde, Malononitrile, Amidine/Urea) B Addition of Catalyst and Solvent A->B C Reaction (Thermal/Microwave/Ultrasonic) B->C D Reaction Monitoring (TLC) C->D E Work-up (Cooling, Precipitation) D->E Reaction Complete F Isolation (Filtration) E->F G Purification (Recrystallization) F->G H Characterization (NMR, IR, MS, mp) G->H

Caption: General experimental workflow for three-component synthesis.

Conclusion

The synthesis of this compound from malononitrile is a well-established and versatile process. The three-component, one-pot approach stands out as a highly efficient and atom-economical method, amenable to various reaction conditions, including green chemistry approaches utilizing water as a solvent or solvent-free microwave-assisted synthesis.[5] The choice of catalyst, solvent, and energy source can be tailored to optimize yields and reaction times for specific substrates. This guide provides the necessary foundational knowledge and detailed protocols for researchers to effectively synthesize these valuable heterocyclic compounds for applications in drug discovery and development.

References

A Technical Guide to 4-Aminopyrimidine-5-carbonitrile Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrimidine-5-carbonitrile scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its inherent structural features, including hydrogen bond donors and acceptors, and a planar aromatic system, allow for versatile interactions with various biological targets. This guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives, with a particular focus on their role as kinase inhibitors in oncology.

Synthesis of the this compound Core

The synthesis of the this compound core is typically achieved through a multi-component reaction, which offers efficiency and diversity in generating analogs. A common and effective method is the condensation of an aldehyde, malononitrile, and an amidine hydrochloride.

A generalized synthetic scheme involves reacting 2-(alkoxymethylene)malononitriles with amidine hydrochlorides, which provides a straightforward route to a variety of this compound derivatives. Another prevalent approach is the direct condensation of an aromatic aldehyde, malononitrile, and urea or thiourea, often catalyzed by an agent like ammonium chloride under solvent-free conditions.

Experimental Protocol: General Synthesis of 4-Amino-2-substituted-pyrimidine-5-carbonitrile

This protocol outlines a common method for synthesizing the core scaffold.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Urea or Thiourea (1.2 eq)

  • Ammonium chloride (0.1 eq)

  • Ethanol

Procedure:

  • A mixture of the substituted benzaldehyde, malononitrile, urea/thiourea, and a catalytic amount of ammonium chloride is prepared.

  • The mixture is heated, often under reflux in a solvent like ethanol, or under solvent-free conditions at elevated temperatures (e.g., 110°C).

  • The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid precipitate is filtered, washed with cold water or ethanol, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the desired this compound derivative.

  • Characterization is performed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a wide spectrum of biological activities, with a significant number of analogs being investigated as potent inhibitors of protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Anticancer Activity

The primary therapeutic application of this class of compounds is in oncology. They have been designed to target several key kinases involved in cancer progression, including:

  • Epidermal Growth Factor Receptor (EGFR): Many derivatives have been synthesized as ATP-mimicking inhibitors of EGFR. Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer. Certain compounds have shown potent activity against both wild-type (WT) and mutant forms of EGFR, such as the T790M resistance mutation.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Several this compound analogs have been developed as potent VEGFR-2 inhibitors, thereby inhibiting tumor angiogenesis.

  • Other Kinases: This scaffold has also been utilized to develop inhibitors for other kinases such as Aurora kinases, Polo-like kinases (PLKs), and Bruton's tyrosine kinase (BTK), which are involved in cell cycle regulation and are important targets in cancer therapy.

Other Therapeutic Areas

Beyond cancer, these derivatives have been explored for other activities, including:

  • Anti-inflammatory: Some analogs have shown potential as anti-inflammatory agents.

  • Antimicrobial: The pyrimidine core is present in many compounds with antibacterial and antifungal properties.

  • Platelet Aggregation Inhibition: Certain derivatives have been investigated for their ability to inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases.

Quantitative Data: In Vitro Biological Activity

The following tables summarize the in vitro activity of selected this compound derivatives against various cancer cell lines and kinase enzymes.

Table 1: Cytotoxic Activity (IC₅₀, µM) Against Human Cancer Cell Lines
Compound IDHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)K562 (Leukemia)Reference Drug (Name)
11b 3.374.143.042.4-Erlotinib
11e 1.141.54---Sorafenib
12b -----Sorafenib
10b -7.683.565.85-Erlotinib
7f ----Potent-
3c Potent-----
3h Potent-Potent---

Data compiled from multiple sources. Direct comparison between compounds should be made with caution as experimental conditions may vary.

Table 2: Kinase Inhibitory Activity (IC₅₀)
Compound IDTarget KinaseIC₅₀ (µM)Reference DrugRef. Drug IC₅₀ (µM)
11b EGFR (WT)0.09Erlotinib-
11b EGFR (T790M)4.03Erlotinib-
11e VEGFR-20.61Sorafenib0.19
12b VEGFR-20.53Sorafenib0.19
10b EGFR0.00829Erlotinib0.00283
7f PI3Kδ6.99--
7f PI3Kγ4.01--
7f AKT-13.36--

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • The medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO alone is included.

  • The plates are incubated for an additional 48-72 hours.

  • After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (Example: HTRF for EGFR)

This protocol outlines a method to measure the direct inhibitory effect of compounds on a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Biotinylated substrate peptide

  • Test compounds in DMSO

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • HTRF (Homogeneous Time-Resolved Fluorescence) plate reader

Procedure:

  • The kinase reaction is set up in a low-volume 384-well plate.

  • The test compound (at various concentrations) is pre-incubated with the EGFR enzyme in the kinase buffer.

  • The kinase reaction is initiated by adding a mixture of ATP and the biotinylated substrate.

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • The reaction is stopped by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665.

  • The plate is incubated for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations: Workflows and Signaling Pathways

Generalized Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Product & Analysis A Substituted Aldehyde R One-Pot Condensation (Catalyst, Heat) A->R B Malononitrile B->R C Amidine / Urea / Thiourea C->R P1 Precipitation / Filtration R->P1 P2 Purification (Recrystallization) P1->P2 End This compound Derivative P2->End Analysis Characterization (NMR, MS, IR) End->Analysis EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Inhibitor 4-AP-5-CN Derivative Inhibitor->EGFR Inhibits ATP Binding Outcome Cell Proliferation, Survival, Angiogenesis Gene->Outcome VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ligand VEGF Ligand Ligand->VEGFR2 Binds PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Outcome Angiogenesis: Proliferation, Migration, Permeability MAPK->Outcome AKT AKT PI3K->AKT AKT->Outcome Inhibitor 4-AP-5-CN Derivative Inhibitor->VEGFR2 Inhibits ATP Binding

The Aminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and profound biological significance. This heterocyclic motif is a "privileged structure," capable of interacting with a diverse array of biological targets with high affinity and specificity. Its intrinsic ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding sites of numerous enzymes, particularly protein kinases. This has led to the development of a multitude of clinically successful drugs and promising therapeutic candidates, primarily in the realm of oncology, but also extending to infectious diseases, neurodegenerative disorders, and beyond. This technical guide provides a comprehensive overview of the biological importance of the aminopyrimidine scaffold, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing its modulation of critical signaling pathways.

The Aminopyrimidine Scaffold as a Kinase Inhibitor in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The aminopyrimidine core has been extensively utilized in the design of potent and selective kinase inhibitors, forming the backbone of several FDA-approved anticancer agents.[1] These compounds typically function as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Aberrant EGFR signaling is a key driver in the development and progression of various solid tumors, including non-small cell lung cancer (NSCLC).[1] Aminopyrimidine-based inhibitors have been successfully developed to target both wild-type and mutant forms of EGFR, including those conferring resistance to earlier generations of inhibitors.[2]

Table 1: In Vitro Activity of Aminopyrimidine-Based EGFR Inhibitors

CompoundTargetCell LineIC50 (nM)Reference
OsimertinibEGFR T790MH1975 (L858R/T790M)<10[2]
Compound A23EGFR Del19/T790M/C797SBa/F3-EGFR Del19/T790M/C797S220[3]
Compound A23EGFR L858R/T790MH1975520[3]
Compound 13EGFR T790M/C797SN/A (Kinase Assay)<1[4]
Compound 14EGFR T790M/C797SN/A (Kinase Assay)1.9[4]
Compound 15EGFR T790M/C797SN/A (Kinase Assay)1.9[4]
Compound 6cEGFR-TKMCF-7900[5]
Compound 10bEGFR-TKMCF-7700[5]
Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and B-cell activation.[4] Its inhibition is a validated therapeutic strategy for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several aminopyrimidine-based BTK inhibitors have demonstrated significant clinical efficacy.[4]

Table 2: In Vitro Activity of Aminopyrimidine-Based BTK Inhibitors

CompoundTargetIC50 (nM)Reference
IbrutinibBTKN/A[4]
AcalabrutinibBTK3[4]
Compound 28BTK8.2[4]
Compound 32BTK0.17[4]
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[6] Aminopyrimidine derivatives have been developed to target various CDKs, leading to cell cycle arrest and apoptosis in tumor cells.[6][7]

Table 3: In Vitro Activity of Aminopyrimidine-Based CDK Inhibitors

CompoundTargetIC50 (µM)Reference
Compound 5fCDK70.479[6]
Compound 5dCDK80.716[6]
Compound 5bCDK90.059[6]
Compound 8eCDK90.0884[8]
Compound 22CDK70.00721[7]
Compound 17CDK20.00029[9]

Aminopyrimidine Derivatives in Other Therapeutic Areas

The versatility of the aminopyrimidine scaffold extends beyond oncology, with derivatives showing promise in treating other diseases.

Alzheimer's Disease

Aminopyrimidine derivatives have been investigated as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[10]

Table 4: In Vitro Activity of Aminopyrimidine-Based BACE1 Inhibitors

CompoundTargetIC50 (µM)Reference
Lead Compound 1BACE137.4[10]
Optimized Compound 13gBACE11.4[10]
Antimicrobial Agents

The aminopyrimidine core is present in some antimicrobial drugs and is being explored for the development of new agents to combat bacterial and fungal infections, including drug-resistant strains.[11][12]

Table 5: Antimicrobial Activity of Aminopyrimidine Derivatives

CompoundOrganismMIC (µg/mL)Reference
Compound 24Mycobacterium tuberculosis H37Ra0.5 - 1.0[13]
Compound 24Mycobacterium tuberculosis H37Rv0.5 - 1.0[13]
Compounds 23 & 24MRSA4 - 8[13]

Key Signaling Pathways Modulated by Aminopyrimidine Derivatives

The therapeutic effects of aminopyrimidine-based drugs are achieved through the modulation of critical cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the points of intervention for these inhibitors.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Kinase_Domain Tyrosine Kinase Domain EGFR->Kinase_Domain GRB2 GRB2/SOS Kinase_Domain->GRB2 Phosphorylation PI3K PI3K Kinase_Domain->PI3K Phosphorylation Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->Kinase_Domain Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

EGFR signaling pathway and inhibition.
BTK Signaling Pathway in B-Cells

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding & Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->BTK Inhibition IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG NFkB NF-κB IP3->NFkB DAG->NFkB B_Cell_Activation B-Cell Proliferation & Survival NFkB->B_Cell_Activation CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->CDK46_CyclinD Inhibition Aminopyrimidine->CDK2_CyclinE Inhibition Aminopyrimidine->CDK1_CyclinB Inhibition

References

4-Aminopyrimidine-5-carbonitrile: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Application of 4-Aminopyrimidine-5-carbonitrile and Its Derivatives

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, planar structure, featuring multiple points for functionalization, has established it as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. While the precise historical moment of its initial discovery remains understated in readily available literature, its prominence has surged with the advent of efficient synthetic methodologies, particularly multicomponent reactions. These methods have unlocked the potential of the this compound core, enabling its incorporation into complex molecules that have shown promise in treating a range of diseases, most notably cancer.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, historical context of its synthesis, modern experimental protocols for its preparation, and its pivotal role as a precursor to potent kinase inhibitors in targeted cancer therapy.

Physicochemical Properties

This compound (APC) is a white to brown crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 16357-69-0
Molecular Formula C₅H₄N₄
Molecular Weight 120.11 g/mol
IUPAC Name This compound
Melting Point 251-255 °C
Appearance White to brown solid
SMILES C1=C(C(=NC=N1)N)C#N
InChIKey JAIYUIOGVNRXEW-UHFFFAOYSA-N

Historical Context and Evolution of Synthesis

While pinpointing the inaugural synthesis of this compound is challenging, its chemical lineage is deeply rooted in the extensive history of pyrimidine chemistry. Pyrimidine derivatives have long been a cornerstone of organic and medicinal chemistry due to their presence in nucleic acids and various natural products. Early synthetic routes to pyrimidines were often linear and lacked the efficiency required for rapid library generation.

The true value of this compound as a versatile building block was unlocked with the popularization of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate chemical diversity. The synthesis of this compound and its derivatives is a prime example of the power of MCRs in modern organic synthesis.

A prevalent and efficient strategy for synthesizing the this compound core is the three-component reaction involving an aldehyde, malononitrile, and an N-unsubstituted amidine. This approach has been refined over the years with variations in catalysts, solvents, and reaction conditions to improve yields and expand the scope of accessible derivatives.

Experimental Protocols

Modern synthetic protocols for this compound and its derivatives are characterized by their efficiency and adaptability. Below are detailed methodologies for key synthetic approaches.

Protocol 1: Three-Component Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile (A Representative Derivative)

This protocol details a thermal aqueous synthesis of a representative derivative, 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.

Materials:

  • Benzaldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Benzamidine hydrochloride (2 mmol)

  • Sodium acetate (2 mmol)

  • Water (50 mL)

  • Ethanol (5 mL)

Procedure:

  • A mixture of benzaldehyde, malononitrile, benzamidine hydrochloride, and sodium acetate is prepared in a round-bottom flask containing 50 mL of water and 5 mL of ethanol.

  • The mixture is refluxed with stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The precipitated product is collected by filtration.

  • The crude product is recrystallized from ethanol to yield pure 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.

Protocol 2: Microwave-Assisted Three-Component Synthesis

This protocol offers a more rapid, microwave-assisted approach for the synthesis of this compound derivatives.

Materials:

  • Aldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Amidine hydrochloride (2 mmol)

  • Toluene (5 mL)

  • Triethylamine (3-4 drops)

Procedure:

  • A mixture of the aldehyde, malononitrile, and amidine hydrochloride is placed in a 15 mL high-pressure glass tube containing 5 mL of toluene and 3-4 drops of triethylamine.

  • The sealed tube is placed in a microwave oven and irradiated at 300 W for a predetermined time (typically monitored by TLC).

  • After the reaction, the mixture is allowed to cool to ambient temperature.

  • The product is purified as in Method I (filtration and recrystallization).

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound core is a privileged scaffold in the design of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a common feature of many cancers. By blocking the activity of specific kinases, these targeted therapies can inhibit cancer cell growth and survival.

Derivatives of this compound have been extensively explored as inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR and VEGFR-2 Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways of EGFR and VEGFR-2 and the point of intervention for inhibitors based on the this compound scaffold.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding EGFR->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activation ATP ATP ATP->EGFR Phosphorylation Inhibitor 4-AP-5-CN Derivative Inhibitor->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding VEGFR2->VEGFR2 ADP ADP VEGFR2->ADP Downstream Downstream Signaling (e.g., PLCγ-PKC-MAPK) VEGFR2->Downstream Activation ATP ATP ATP->VEGFR2 Phosphorylation Inhibitor 4-AP-5-CN Derivative Inhibitor->VEGFR2 Inhibition Angiogenesis Angiogenesis, Vascular Permeability Downstream->Angiogenesis

Caption: VEGFR-2 Signaling and Inhibition.

Quantitative Data on Biological Activity

Numerous studies have synthesized and evaluated series of this compound derivatives for their anticancer activity. The following tables summarize representative data for their inhibitory activity against key kinases and cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

Compound IDTarget KinaseIC₅₀ (µM)Reference
Derivative 1 VEGFR-20.53
Derivative 2 VEGFR-20.61
Derivative 3 PI3Kα0.17
Derivative 3 PI3Kβ0.13
Derivative 3 PI3Kδ0.76
Derivative 4 mTOR0.83

Table 2: Anti-proliferative Activity of this compound Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Derivative A HCT-116Colon Cancer1.14
Derivative A MCF-7Breast Cancer1.54
Derivative B LoVoColorectal CancerPotent Inhibition
Derivative C HCT-116Colorectal CancerPotent Inhibition
Derivative D A549Lung CancerRemarkable Potency
Derivative E SRLeukemia0.09

Conclusion

This compound has emerged from the rich history of pyrimidine chemistry to become a cornerstone scaffold in modern medicinal chemistry. While the narrative of its initial discovery is not prominently documented, its importance is underscored by the proliferation of efficient synthetic methods, particularly multicomponent reactions, that have made its derivatives widely accessible. The true power of the this compound core lies in its role as a versatile building block for the generation of potent and selective kinase inhibitors. The extensive research into its derivatives as anticancer agents targeting key signaling pathways like those mediated by EGFR and VEGFR-2 highlights its enduring value in the quest for new and effective targeted therapies. As drug discovery continues to evolve, the elegant simplicity and synthetic tractability of the this compound scaffold ensure its continued relevance in the development of next-generation therapeutics.

Theoretical Calculations on 4-Aminopyrimidine-5-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical computational studies on 4-aminopyrimidine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct theoretical data for this specific molecule in publicly accessible literature, this document outlines the standard computational methodologies and presents comparative data from closely related pyrimidine derivatives. This approach offers valuable insights into the expected structural, vibrational, and electronic properties of this compound, serving as a foundational resource for further research and in silico drug design.

Molecular Structure and Geometry

The initial and most fundamental step in theoretical analysis is the optimization of the molecular geometry to find its most stable conformation (lowest energy state). Density Functional Theory (DFT) is the most common quantum chemical method for this purpose, often employing the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311G(d,p).[1][2] The optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles.

computational_workflow arrow arrow start Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt [Failure] ir_raman Simulate IR & Raman Spectra verify_min->ir_raman [Success] electronic_calc Electronic Property Calculation (e.g., TD-DFT) verify_min->electronic_calc [Success] homo_lumo HOMO-LUMO Analysis electronic_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_calc->mep nbo Natural Bond Orbital (NBO) Analysis electronic_calc->nbo

References

commercial suppliers of 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aminopyrimidine-5-carbonitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. We will cover its commercial availability, synthesis, and its emerging role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of available purities and quantities to aid in procurement for research and development purposes.

SupplierCatalog NumberPurityAvailable Quantities
CymitQuimica 54-OR29186 (Apollo Scientific)97%1g, 5g, 25g, 100g, 500g[1]
Sigma-Aldrich CDS005325Data not collected100mg[2]
CP Lab Safety 16357-69-0min 97%100g[3]
Fisher Scientific TCI-A1214>98.0% (TCI)1g, 5g, 25g
AMI Scientific TCI A1214-1GAnalytical Reagent1g[4]
Hyma Synthesis Pvt. Ltd. 16357-69-095%Not specified[5]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common and efficient method is the three-component reaction of an aldehyde, malononitrile, and an amidine hydrochloride.[1] This approach is valued for its atom economy and the ability to generate molecular diversity.

General Three-Component Synthesis of this compound Derivatives

A versatile method for synthesizing a range of this compound derivatives involves the condensation of an aldehyde, malononitrile, and an amidine hydrochloride in the presence of a base.[1] The reaction can be effectively carried out under aqueous reflux or microwave irradiation, with the latter often providing higher yields in shorter reaction times.

Experimental Protocol:

  • Method I (Thermal): A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and sodium acetate (2 mmol) in a solution of water (50 mL) and ethanol (5 mL) is refluxed with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized from ethanol.[1]

  • Method II (Microwave): The same reaction mixture as in Method I is subjected to microwave irradiation at a specified power and temperature until the reaction is complete, as monitored by TLC. The workup procedure is similar to the thermal method.

The following diagram illustrates the general workflow for this three-component synthesis.

G cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Aldehyde Aldehyde Solvent H2O / EtOH Aldehyde->Solvent Malononitrile Malononitrile Malononitrile->Solvent Amidine_HCl Amidine HCl Amidine_HCl->Solvent Base Sodium Acetate Solvent->Base Heating Reflux or Microwave Base->Heating Cooling Cooling Heating->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Derivative Recrystallization->Product

General workflow for the three-component synthesis of this compound derivatives.
Characterization Data

The structural confirmation of synthesized this compound derivatives relies on standard analytical techniques. The table below presents typical spectral data for a representative compound from the literature, 4-amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile.[1]

AnalysisData
Melting Point 210 °C
IR (KBr, cm⁻¹) 3478, 3329 (NH₂), 2212 (CN), 1641 (C=N), 1542 (Ar)
¹H NMR (DMSO-d₆, δ) 2.38 (3H, s, CH₃), 7.35-8.41 (11H, m, Ar and NH₂)
¹³C NMR (DMSO-d₆, δ) 21.48 (CH₃), 84.48 (C₅), 117.05 (CN), 128.87, 128.94, 129.04, 129.51, 131.97, 134.20, 137.06, 141.47, 164.40, 165.15, 168.35
Mass Spec (m/z, %) 286 (M⁺, 100), 183 (90), 140 (18), 104 (34), 77 (23), 51 (15)

Role in Drug Discovery and Signaling Pathways

The this compound scaffold is of significant interest in drug discovery due to its prevalence in molecules exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[2][4] Many derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

One of the most critical signaling pathways in cancer biology is the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and growth.[6] Aberrant activation of this pathway is a hallmark of many tumors. The 4-aminopyrimidine scaffold has been successfully utilized to develop potent dual inhibitors of PI3K and mTOR.[6] These inhibitors can block the signaling cascade, leading to reduced tumor cell survival and induction of apoptosis.

The following diagram illustrates the conceptual inhibition of the PI3K/Akt/mTOR pathway by a this compound-based inhibitor.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor This compound -based Inhibitor Inhibitor->Inhibition_PI3K Inhibitor->Inhibition_mTOR

Inhibition of the PI3K/Akt/mTOR pathway by a this compound-based inhibitor.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of biologically active molecules. Its straightforward synthesis and the demonstrated potential of its derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR cascade, make it a highly attractive scaffold for researchers, scientists, and drug development professionals. The continued exploration of this chemical space is likely to yield novel therapeutic agents for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols: Three-Component Synthesis of 4-Aminopyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 4-aminopyrimidine-5-carbonitrile scaffolds are of particular interest due to their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They have been identified as potential inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/AKT pathways.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing these complex molecules in a single step from simple precursors. This document provides detailed protocols for the three-component synthesis of this compound derivatives, summarizing key quantitative data and outlining the general reaction mechanism.

General Reaction Mechanism

The three-component synthesis of 4-aminopyrimidine-5-carbonitriles typically proceeds through a sequence involving an aldehyde, malononitrile, and an amidine (or urea/thiourea). The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the amidine to the resulting electron-deficient alkene, and the sequence is completed by an intramolecular cyclization and subsequent aromatization to yield the final pyrimidine product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Condensation Product Aldehyde->Knoevenagel_Adduct Step 1 Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Step 1 Amidine Amidine Michael_Adduct Michael Addition Product Amidine->Michael_Adduct Step 2 (Michael Addition) Knoevenagel_Adduct->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Step 3 (Cyclization) Product 4-Aminopyrimidine- 5-carbonitrile Cyclized_Intermediate->Product Step 4 (Aromatization)

Caption: General mechanism for the three-component synthesis of 4-aminopyrimidines.

Experimental Protocols

Two common methods for this synthesis are presented below: a conventional aqueous reflux method and a solvent-free method using a solid catalyst.

Protocol 1: Aqueous Reflux Synthesis

This method, adapted from established literature, utilizes thermal conditions in an aqueous environment to facilitate the reaction.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Amidine hydrochloride (e.g., Guanidine hydrochloride) (1.0 mmol)

  • Sodium acetate (1.0 mmol)

  • Ethanol (2.5 mL)

  • Distilled Water (25 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus

  • TLC setup (n-hexane/ethyl acetate eluent)

Procedure:

  • Combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), amidine hydrochloride (1.0 mmol), and sodium acetate (1.0 mmol) in a round-bottom flask.

  • Add distilled water (25 mL) and ethanol (5 mL) to the flask.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 2-5 hours), cool the reaction mixture to room temperature.

  • A precipitate will form upon cooling. Collect the solid product by filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to obtain the pure this compound derivative.

  • Dry the purified product and record the yield. Characterize using appropriate analytical techniques (e.g., melting point, NMR, IR, Mass Spectrometry).

Protocol 2: Solvent-Free Catalytic Synthesis

This environmentally friendly approach employs a catalyst under solvent-free conditions, often leading to shorter reaction times and high yields.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Urea or Thiourea (1.8 mmol)

  • Catalyst (e.g., bone char-nPrN-SO3H (0.4 mol%) or NH4Cl).

  • Round-bottom flask

  • Stirring plate with oil bath

  • Filtration apparatus

Procedure:

  • Place the aldehyde (1.0 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), and the catalyst in a round-bottom flask.

  • Heat the mixture to 80 °C under solvent-free conditions with continuous stirring.

  • Monitor the reaction completion by TLC (reaction times are often very short, from 4 to 40 minutes).

  • Once the reaction is complete, add distilled water to the mixture and cool to room temperature.

  • Filter the resulting precipitate.

  • Wash the solid product with hot ethanol (3 x 2 mL) to remove any unreacted starting materials.

  • Dry the final product. The product is often of high purity without the need for further recrystallization.

General Experimental Workflow

The overall process for synthesizing and isolating the target compounds follows a standardized laboratory workflow.

G A 1. Combine Reactants (Aldehyde, Malononitrile, Amidine/Urea) B 2. Add Solvent/Catalyst (e.g., H2O or Solvent-Free) A->B C 3. Reaction (Heating/Reflux) B->C D 4. Product Precipitation (Cooling) C->D E 5. Isolation (Filtration) D->E F 6. Purification (Recrystallization/Washing) E->F G 7. Characterization (NMR, MS, MP) F->G

Caption: Standard laboratory workflow for three-component pyrimidine synthesis.

Data Presentation

The following tables summarize yields and characterization data for representative this compound derivatives synthesized via three-component reactions.

Table 1: Synthesis of this compound Derivatives.

EntryAldehyde (Ar)Amidine SourceTime (min)Yield (%)
1PhenylUrea1291
24-ChlorophenylUrea597
34-NitrophenylUrea1593
42,4-DichlorophenylUrea498
54-MethylphenylUrea2590
64-BromophenylUrea498
7PhenylThiourea3096
84-ChlorophenylThiourea2095
94-BromophenylThiourea1793

Data obtained using a bone char-nPrN-SO3H catalyst under solvent-free conditions at 80 °C.

Table 2: Characterization of Selected this compound Derivatives.

Compound IDR (Amidine)Ar (Aldehyde)M.P. (°C)Yield (%)
4dNH24-Methylphenyl13085
4ePhenyl4-Methoxyphenyl>30090
4gPhenyl2-Thienyl20085
4hPhenyl4-Chlorophenyl225-22795
4iNH24-Chlorophenyl229-23190
4jPhenyl4-Bromophenyl235-23892

Data obtained using the aqueous reflux method (Protocol 1).

Applications in Drug Development

The this compound core is a "privileged scaffold" in drug discovery. Its rigid structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets, particularly protein kinases. This has led to the development of potent inhibitors for diseases driven by aberrant kinase activity, most notably cancer.

G A Three-Component Synthesis B Library of This compound Derivatives A->B C Drug Development Pipeline B->C D Biological Screening C->D E Anticancer Agents D->E F Target Identification E->F G EGFR / VEGFR-2 Inhibition F->G H PI3K/AKT Pathway Modulation F->H

Caption: Role of synthesized pyrimidines in the drug discovery process.

The Versatility of 4-Aminopyrimidine-5-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminopyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including hydrogen bond donors and acceptors, and the reactive nitrile group, make it an ideal starting point for developing targeted therapies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this privileged scaffold.

Synthetic Protocols

The synthesis of the this compound core and its subsequent derivatization are key steps in the drug discovery process.

General Synthesis of this compound Derivatives

A common and efficient method for synthesizing this compound derivatives is through a three-component reaction.[1][2]

Protocol 1: Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitriles [1]

  • Materials: Aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), urea or thiourea (1.8 mmol), and a catalyst such as bone char-nPrN-SO3H (0.4 mol%).[2]

  • Procedure:

    • Combine the aldehyde, malononitrile, urea/thiourea, and catalyst in a round-bottom flask.

    • Heat the mixture at 80°C under solvent-free conditions, with stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, add distilled water to the reaction mixture and cool to room temperature.

    • The resulting precipitate is filtered and washed with hot ethanol (3 x 2 ml) to yield the purified product.

This method offers an eco-friendly and efficient route to a variety of this compound derivatives in high yields.[2]

Synthesis of a VEGFR-2 Inhibitor Intermediate

The this compound core can be further modified to create potent enzyme inhibitors. The following protocol outlines the synthesis of an intermediate for VEGFR-2 inhibitors.

Protocol 2: Synthesis of 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile [3]

  • Step 1: Synthesis of 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (1)

    • A mixture of benzaldehyde, ethyl cyanoacetate, and thiourea is subjected to cyclocondensation in an alkaline medium to yield compound 1 .

  • Step 2: Synthesis of 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (2)

    • Compound 1 is alkylated with an equivalent amount of methyl iodide in 10% alcoholic potassium hydroxide to afford compound 2 .

This intermediate serves as a crucial building block for the synthesis of a library of potential VEGFR-2 inhibitors.[3]

Applications in Kinase Inhibition

The this compound scaffold has been extensively used to develop inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

A series of novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[3]

Quantitative Data: VEGFR-2 Inhibitory Activity

CompoundIC50 (µM) vs. VEGFR-2IC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7
9d 2.41 ± 0.16--
11b 1.55 ± 0.25--
11c 1.38 ± 0.03--
11d 2.32 ± 0.21--
11e 0.61 ± 0.011.141.54
12b 0.53 ± 0.07--
12c 0.74 ± 0.15--
12d 1.61 ± 0.18--
Sorafenib 0.19 ± 0.158.96 ± 0.0511.83 ± 0.07

Data sourced from a study on novel pyrimidine-5-carbonitrile derivatives.[3]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, Survival ERK->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Inhibitor 4-Aminopyrimidine- 5-carbonitrile Derivatives Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition.

PI3K/mTOR Dual Inhibition

The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are frequently activated in cancer, promoting cell growth, proliferation, and survival.[4] Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of this critical signaling network.

Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent dual PI3K/mTOR inhibitors.[4]

Quantitative Data: PI3K/mTOR Inhibitory Activity

CompoundIC50 (µM) vs. PI3KαIC50 (µM) vs. mTOR
12b 0.09 ± 0.010.83 ± 0.05
12d 0.43 ± 0.032.85 ± 0.17
Afinitor (Everolimus) -0.13 ± 0.01

Data sourced from a study on morpholinopyrimidine-5-carbonitriles.[4]

PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt Inhibitor 4-Aminopyrimidine- 5-carbonitrile Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/mTOR signaling pathway and dual inhibition.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers.[5]

New pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors with significant anticancer activity.[5]

Quantitative Data: EGFR Inhibitory Activity

CompoundIC50 (nM) vs. EGFRIC50 (µM) vs. HepG2IC50 (µM) vs. A549IC50 (µM) vs. MCF-7
10b 8.29 ± 0.043.565.857.68
Erlotinib 2.83 ± 0.050.871.125.27

Data sourced from a study on pyrimidine-5-carbonitrile based EGFR inhibitors.[5]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation Inhibitor 4-Aminopyrimidine- 5-carbonitrile Derivatives Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition.

Experimental Workflow

The development of novel therapeutics based on the this compound scaffold follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Biological Evaluation Characterization->InVitro EnzymeAssay Enzyme Inhibition Assays (e.g., Kinase Assays) InVitro->EnzymeAssay CellAssay Cell-based Assays (Cytotoxicity, Apoptosis, etc.) InVitro->CellAssay SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies (Animal Models) SAR->InVivo LeadOpt->Synthesis End Identification of Clinical Candidate InVivo->End

References

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidine from 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This document provides detailed protocols for the synthesis of the pyrimido[4,5-d]pyrimidine core structure starting from the readily available precursor, 4-aminopyrimidine-5-carbonitrile. Two primary synthetic routes are presented: a one-step cyclization using formamide and a condensation reaction with guanidine to yield amino-substituted derivatives. These protocols are intended to serve as a foundational guide for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.

Introduction

The pyrimido[4,5-d]pyrimidine nucleus is a key pharmacophore found in numerous biologically active molecules.[1] Its structural similarity to purines allows for interaction with various biological targets, leading to a broad spectrum of activities such as tyrosine kinase inhibition and antifolate effects.[3][4] The development of efficient synthetic methodologies for this scaffold is crucial for enabling further exploration of its therapeutic potential. The protocols outlined herein describe the transformation of this compound into the pyrimido[4,5-d]pyrimidine ring system, a key step in the synthesis of more complex derivatives.

Data Presentation

Starting MaterialReagent(s)ProductReported YieldReference
This compoundFormamidePyrimido[4,5-d]pyrimidineGenerally Poor
This compoundGuanidine2,4-Diaminopyrimido[4,5-d]pyrimidine~80%
2,4-Diamino-5-cyanopyrimidineGuanidine2,4,7-Triaminopyrimido[4,5-d]pyrimidineGood
2-Ethylthio-4-amino-5-cyanopyrimidineBenzamidine2-Phenyl-4-amino-7-ethylthiopyrimido[4,5-d]pyrimidineLower

Experimental Protocols

Protocol 1: Synthesis of Pyrimido[4,5-d]pyrimidine via Formamide Cyclization

This protocol describes the direct cyclization of this compound using formamide. While yields are generally reported to be low, this method offers a direct route to the unsubstituted parent ring system.

Materials:

  • This compound

  • Formamide

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide (10-20 eq).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 180-200 °C.

  • Maintain the temperature and reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure pyrimido[4,5-d]pyrimidine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of 2,4-Diaminopyrimido[4,5-d]pyrimidine via Guanidine Condensation

This method provides an efficient route to 2,4-diaminopyrimido[4,5-d]pyrimidine, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol or Ethyl Cellosolve

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Prepare a solution of guanidine free base by dissolving guanidine hydrochloride in absolute ethanol and adding an equimolar amount of sodium ethoxide. The precipitated sodium chloride can be removed by filtration.

  • In a round-bottom flask, add this compound (1.0 eq) and the prepared guanidine solution (1.1-1.5 eq) in absolute ethanol or Ethyl Cellosolve.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with water to induce crystallization.

  • The crude product can be further purified by recrystallization from a suitable solvent or by forming the hydrochloride salt, which can be recrystallized from hot water.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Experimental Workflow

experimental_workflow cluster_formamide Protocol 1: Formamide Cyclization cluster_guanidine Protocol 2: Guanidine Condensation start This compound p1_reagent Formamide (180-200 °C) start->p1_reagent p2_reagent Guanidine (Reflux) start->p2_reagent p1_product Pyrimido[4,5-d]pyrimidine p1_reagent->p1_product p2_product 2,4-Diaminopyrimido[4,5-d]pyrimidine p2_reagent->p2_product

Caption: Synthetic routes from this compound.

Signaling Pathway Inhibition by Pyrimido[4,5-d]pyrimidine Derivatives

Pyrimido[4,5-d]pyrimidine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4] CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Inhibition of CDK2 can lead to cell cycle arrest and is a target for anticancer drug development.

signaling_pathway growth_factors Growth Factors cyclinD_cdk46 Cyclin D / CDK4/6 growth_factors->cyclinD_cdk46 Activates pRb pRb cyclinD_cdk46->pRb Phosphorylates cyclinD_cdk46->pRb releases e2f E2F pRb->e2f Inhibits cyclinE_cdk2 Cyclin E / CDK2 e2f->cyclinE_cdk2 Activates Transcription s_phase S-Phase Entry (DNA Replication) cyclinE_cdk2->s_phase Promotes inhibitor Pyrimido[4,5-d]pyrimidine Derivative inhibitor->cyclinE_cdk2 Inhibits

Caption: Inhibition of the CDK2 cell cycle pathway.

Conclusion

The protocols provided offer robust and adaptable methods for the synthesis of the pyrimido[4,5-d]pyrimidine scaffold from this compound. These foundational synthesis routes are essential for the generation of diverse libraries of pyrimido[4,5-d]pyrimidine derivatives for screening and development in various therapeutic areas, particularly in oncology. The provided diagrams visually summarize the synthetic workflows and a key biological mechanism of action, aiding in the conceptualization and planning of further research.

References

The Versatile Virtuoso: 4-Aminopyrimidine-5-carbonitrile as a Pivotal Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Aminopyrimidine-5-carbonitrile stands as a cornerstone in the edifice of heterocyclic chemistry, prized for its reactive functionalities that serve as a gateway to a diverse array of fused pyrimidine systems. Its inherent structural resemblance to purine bases has cemented its role as a critical synthon in the development of novel therapeutic agents. The strategic placement of an amino group and a nitrile group on the pyrimidine core allows for a variety of chemical transformations, making it an invaluable tool in the synthesis of compounds with significant biological activities, including potent kinase inhibitors for cancer therapy. These application notes provide an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and a visual representation of the underlying biological pathways.

Synthetic Applications and Methodologies

This compound is a versatile precursor for the synthesis of several key heterocyclic scaffolds, primarily through cyclization reactions that build upon its existing pyrimidine ring.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The reaction of this compound derivatives with hydrazine is a fundamental method for constructing the pyrazolo[3,4-d]pyrimidine scaffold, an important pharmacophore in numerous kinase inhibitors.

Experimental Protocol: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

A mixture of 4-amino-2-chloro-6-phenylpyrimidine-5-carbonitrile (0.01 mol) and hydrazine hydrate (0.02 mol) in absolute ethanol (50 mL) is refluxed for 6 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from an appropriate solvent to yield the 4-amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative.[1]

Note: This protocol is for a derivative. A similar reaction with the parent this compound would be expected to proceed, though specific conditions may need optimization.

Synthesis of Purines via Traube Synthesis

The Traube purine synthesis is a classic and versatile method for the construction of the purine ring system from 4,5-diaminopyrimidines. This compound can be readily converted to a 4,5-diaminopyrimidine derivative, which then undergoes cyclization.

Experimental Workflow: Traube Purine Synthesis

G cluster_0 Step 1: Introduction of 5-Amino Group cluster_1 Step 2: Cyclization This compound This compound 4-Amino-5-nitrosopyrimidine 4-Amino-5-nitrosopyrimidine This compound->4-Amino-5-nitrosopyrimidine Nitrosation 4,5-Diaminopyrimidine 4,5-Diaminopyrimidine 4-Amino-5-nitrosopyrimidine->4,5-Diaminopyrimidine Reduction Purine Purine 4,5-Diaminopyrimidine->Purine Formic Acid G Dinitrile Dinitrile Carbanion Carbanion Dinitrile->Carbanion Base (e.g., NaH) Cyclic Imine Anion Cyclic Imine Anion Carbanion->Cyclic Imine Anion Intramolecular Nucleophilic Attack Cyclic Enamine Cyclic Enamine Cyclic Imine Anion->Cyclic Enamine Protonation Cyclic Ketone Cyclic Ketone Cyclic Enamine->Cyclic Ketone Acid Hydrolysis G 1-Alkyl-2-iminopyrimidine 1-Alkyl-2-iminopyrimidine Hemiaminal Hemiaminal 1-Alkyl-2-iminopyrimidine->Hemiaminal H2O Addition Aminoaldehyde Aminoaldehyde Hemiaminal->Aminoaldehyde Ring Opening Rearranged Pyrimidine Rearranged Pyrimidine Aminoaldehyde->Rearranged Pyrimidine Ring Closure EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Permeability Permeability eNOS->Permeability

References

Application Notes and Protocols: Synthesis and Applications of 7,8-Dihydro-5H-pyrimido[4,5-b]quinolin-2-amine via Condensation of 4-Aminopyrimidine-5-carbonitrile with Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 7,8-dihydro-5H-pyrimido[4,5-b]quinolin-2-amine and its derivatives, a class of heterocyclic compounds with significant pharmacological interest. The core of this synthesis is the acid-catalyzed condensation reaction between 4-aminopyrimidine-5-carbonitrile and cyclohexanone, which proceeds via a Friedländer-type annulation. The resulting pyrimido[4,5-b]quinoline scaffold is a key pharmacophore found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This document will serve as a comprehensive guide for researchers in medicinal chemistry and drug development, offering a foundational methodology for the synthesis and exploration of this promising class of compounds.

Introduction

The fusion of pyrimidine and quinoline ring systems results in the formation of pyrimido[4,5-b]quinolines, a class of compounds that has garnered considerable attention in the field of medicinal chemistry.[2][3][4] These molecules are structurally analogous to flavins and have demonstrated a broad spectrum of biological activities. Notably, derivatives of this scaffold have been reported as potent inhibitors of key biological targets such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), highlighting their potential as anticancer agents.[5] Furthermore, various analogs have exhibited promising anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[1][2]

The reaction between this compound and cyclohexanone provides a direct and efficient route to construct the tetracyclic core of 7,8-dihydro-5H-pyrimido[4,5-b]quinolin-2-amine. This reaction is a variation of the Friedländer annulation, a well-established method for the synthesis of quinolines. The versatility of this synthetic route allows for the introduction of various substituents on both the pyrimidine and the cyclohexanone moieties, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Data Presentation

Table 1: Physicochemical and Yield Data for a Representative Pyrimido[4,5-b]quinoline Derivative
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileC₁₆H₁₅N₃261.32Not Specified220-222

Note: Data is for a closely related analog synthesized from cyclohexanone. Specific yield for the title compound may vary.

Table 2: Spectroscopic Data for Representative Pyrimido[4,5-b]quinoline Derivatives
CompoundIR (KBr, cm⁻¹)¹H-NMR (DMSO-d₆, δ / ppm)Mass Spec (m/z)
Representative Pyrimido[4,5-b]quinolin-4-one3440, 3337 (NH), 1729, 1715 (C=O), 1637, 1624 (C=N)1.45-2.50 (m, aliphatic H), 3.78-3.81 (s, OCH₃), 6.61-7.90 (m, Ar-H), 11.10-11.20 (s, NH)565 (M⁺)
7-(((2-Aminophenyl)imino)methyl)-6-chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one3664, 3400, 3342, 2928, 1662, 1636, 1598Not AvailableNot Available

Note: Spectroscopic data are for representative, more complex pyrimido[4,5-b]quinoline derivatives to illustrate typical signal ranges.[1][6]

Experimental Protocols

Protocol 1: Synthesis of 7,8-Dihydro-5H-pyrimido[4,5-b]quinolin-2-amine

This protocol is adapted from established procedures for the synthesis of related tetrahydropyrimido[4,5-b]quinolines.

Materials:

  • This compound

  • Cyclohexanone

  • Absolute Ethanol

  • Ammonium Acetate

  • Hydrochloric Acid (for work-up)

  • Sodium Bicarbonate solution (for neutralization)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add cyclohexanone (1.1 eq) and an excess of ammonium acetate (approximately 5-10 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by standard analytical techniques, including melting point determination, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Visualizations

Reaction Scheme

Reaction_Scheme Reaction of this compound with Cyclohexanone reagent1 This compound product 7,8-Dihydro-5H-pyrimido[4,5-b]quinolin-2-amine reagent1->product + reagent2 Cyclohexanone reagent2->product + conditions Ammonium Acetate, Ethanol, Reflux conditions->product

Caption: Synthesis of the pyrimido[4,5-b]quinoline core.

Experimental Workflow

Workflow Experimental Workflow start Start dissolve Dissolve this compound in absolute ethanol start->dissolve add_reagents Add cyclohexanone and ammonium acetate dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool, filter or concentrate monitor->workup Reaction complete purify Recrystallize or perform column chromatography workup->purify characterize Characterize the product (NMR, MS, IR, MP) purify->characterize end End characterize->end

Caption: Step-by-step experimental procedure.

Signaling Pathway and Applications

The pyrimido[4,5-b]quinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. For instance, certain derivatives have been shown to act as dual inhibitors of EGFR and HER2, which are key kinases in cancer cell proliferation and survival pathways.

EGFR/HER2 Signaling Pathway Inhibition

Signaling_Pathway EGFR/HER2 Signaling Pathway Inhibition ligand Growth Factor (e.g., EGF) receptor EGFR/HER2 Receptor ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimerization->downstream proliferation Cell Proliferation, Survival, Metastasis downstream->proliferation inhibitor Pyrimido[4,5-b]quinoline Derivative inhibitor->receptor Inhibits

Caption: Inhibition of cancer signaling pathways.

Conclusion

The reaction of this compound with cyclohexanone offers a versatile and efficient entry point to the pharmacologically significant pyrimido[4,5-b]quinoline scaffold. The detailed protocols and application notes provided herein are intended to facilitate further research into this important class of heterocyclic compounds, aiding in the discovery and development of novel therapeutic agents. The potential for these compounds to modulate key signaling pathways, particularly in the context of cancer, warrants their continued investigation.

References

Application Notes and Protocols for the Analytical Characterization of 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyrimidine-5-carbonitrile is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various biologically active molecules, including kinase inhibitors and other potential therapeutic agents.[1] Its derivatives have been investigated for their anti-proliferative, anticancer, and anti-inflammatory properties.[2][3] A thorough analytical characterization is paramount to ensure the identity, purity, and stability of this compound for its application in research and drug development. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₅H₄N₄[4]
Molecular Weight120.12 g/mol [5]
CAS Number16357-69-0[4]
AppearanceSolid[5]
Melting Point255-257 °C[6]

Analytical Techniques and Protocols

A multi-faceted approach is essential for the comprehensive characterization of this compound. The following sections detail the experimental protocols for key analytical techniques.

Chromatographic Analysis: Purity Assessment

Chromatographic techniques are fundamental for determining the purity of this compound and for monitoring reaction progress during its synthesis.

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., SinoChrom ODS-BP, 4.6 x 200 mm, 5 µm particle size) is commonly used for pyrimidine derivatives.[7]

  • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v) is a suitable starting point.[7] For mass spectrometry-compatible methods, a volatile buffer like formic acid can be used instead of non-volatile acids.[8]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength of 254 nm or 265 nm, the latter corresponding to the π→π* transition in the pyrimidine ring.[9][10]

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent like methanol.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds and can be used to identify and quantify impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol or dichloromethane.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR Spectroscopy Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.[11]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the spectrum at room temperature.

  • Expected Chemical Shifts:

    • The protons of the amine group (NH₂) are expected to appear as a broad singlet.

    • The protons on the pyrimidine ring will show characteristic chemical shifts. For the related 2,4-diaminopyrimidine-5-carbonitrile, the aromatic proton appears at δ 8.05 ppm, and the NH₂ protons are observed at δ 6.9 ppm.[12]

¹³C NMR Spectroscopy Protocol:

  • Instrumentation: A 75 MHz or higher field NMR spectrometer.[11]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Chemical Shifts:

    • The carbon of the nitrile group (C≡N) is expected in the range of δ 115-120 ppm.[12]

    • The carbons of the pyrimidine ring will have distinct chemical shifts. For 2,4-diaminopyrimidine-5-carbonitrile, the ring carbons appear at δ 83.0 (C5), 161.3 (C6), 166.6 (C2), and 167.2 (C4) ppm.[12]

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.[4]

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Vibrational Bands:

    • N-H stretching: Around 3450-3300 cm⁻¹ for the amino group.

    • C≡N stretching: A sharp peak around 2210 cm⁻¹ for the nitrile group.[13]

    • C=N and C=C stretching: In the region of 1650-1500 cm⁻¹ for the pyrimidine ring.

    • N-H bending: Around 1640 cm⁻¹.

c) Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, which can be coupled with GC or LC, or used with direct infusion.

  • Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Expected Results:

    • The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 120 or 121, respectively.

Thermal Analysis: Stability and Phase Transitions

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of this compound.

a) Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions as a function of temperature.

Experimental Protocol:

  • Instrumentation: A DSC instrument.[14]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Rate: A heating rate of 10 °C/min is standard.[14]

  • Atmosphere: Nitrogen atmosphere.[14]

  • Temperature Range: From room temperature to above the melting point (e.g., 30-300 °C).

  • Data Analysis: Determine the melting point and enthalpy of fusion from the endothermic peak. The purity of the compound can also be assessed.[14]

b) Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.

Experimental Protocol:

  • Instrumentation: A TGA instrument.[14]

  • Sample Preparation: Place 5-10 mg of the sample in a ceramic or platinum pan.

  • Heating Rate: 10 °C/min.[14]

  • Atmosphere: Nitrogen atmosphere.[14]

  • Temperature Range: From room temperature to a temperature where complete decomposition occurs (e.g., 30-600 °C).

  • Data Analysis: Determine the onset of decomposition and the temperature at which maximum weight loss occurs.

X-ray Crystallography: Definitive Structure Elucidation

Single-crystal X-ray diffraction provides the unambiguous three-dimensional atomic and molecular structure of a crystalline material.[15]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality, often by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded by a detector.[16]

  • Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined to obtain the final crystal structure.[16]

  • Information Obtained: This technique provides precise bond lengths, bond angles, and intermolecular interactions.[17]

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity Purity Assessment (HPLC, GC-MS) Purification->Purity Structure Structural Elucidation (NMR, IR, MS) Purity->Structure Thermal Thermal Properties (DSC, TGA) Structure->Thermal Crystal Crystal Structure (X-ray Crystallography) Thermal->Crystal

Caption: Experimental workflow for the synthesis and characterization of this compound.

Analytical_Techniques cluster_compound This compound cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Sample HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR FTIR FTIR Compound->FTIR MS Mass Spec Compound->MS DSC DSC Compound->DSC TGA TGA Compound->TGA XRD X-ray Compound->XRD Purity Purity HPLC->Purity GCMS->Purity Identity Molecular Structure NMR->Identity FunctionalGroups Functional Groups FTIR->FunctionalGroups MolWeight Molecular Weight MS->MolWeight PhaseTransitions Phase Transitions DSC->PhaseTransitions ThermalStability Thermal Stability TGA->ThermalStability ThreeDStructure 3D Structure XRD->ThreeDStructure

Caption: Relationship between analytical techniques and the information obtained for this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminopyrimidine-5-carbonitrile and its derivatives are crucial heterocyclic compounds in pharmaceutical and agrochemical research.[1] They serve as versatile intermediates for the synthesis of a wide range of biologically active molecules, including analgesics, antihypertensives, and anti-inflammatory drugs.[1] The development of efficient, scalable, and cost-effective synthetic routes is therefore of significant interest for industrial applications. These application notes provide a detailed protocol for a scalable, one-pot, three-component synthesis of this compound derivatives and summarize key data from various synthetic approaches.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from different synthetic methods for this compound and its derivatives, offering a comparative overview of their efficiency.

MethodStarting MaterialsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Purity (%)Reference
Three-Component ReactionAromatic Aldehyde, Malononitrile, Urea/Thioureabone char-nPrN-SO3H (0.4 mol%)Solvent-freeVaries80 °CGood to ExcellentNot Specified[2]
Three-Component ReactionAldehyde, Malononitrile, Amidine HydrochlorideSodium AcetateWater/EthanolVariesRefluxGoodNot Specified[1]
Three-Component ReactionFormaldehyde, Malononitrile, Acetamidine Hydrochloridet-Butylperoxy peroxidet-Butanol5 hours30-70 °C92.699.6 (HPLC)[3]
Two-Step Synthesis (Vilsmeier)2-Cyanoacetamide, Vilsmeier Reagent, Acetamidine-Not SpecifiedNot SpecifiedNot Specified65 (overall)Not Specified[4]
Two-Step Synthesis (Ionic Salt)Malononitrile, DMF, Dimethyl Sulfate, Acetamidine Hydrochloride-Not SpecifiedNot SpecifiedNot Specified70 (overall)Not Specified[4]
One-Pot ReactionSubstituted Benzaldehyde, Malononitrile, Urea/ThioureaAmmonium ChlorideSolvent-freeNot Specified110 °CGoodNot Specified[5]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Methyl-4-aminopyrimidine-5-carbonitrile via Three-Component Reaction

This protocol is adapted from a high-yield synthesis suitable for scale-up.[3]

Materials:

  • Acetamidine hydrochloride

  • Malononitrile

  • 30% Aqueous formaldehyde

  • tert-Butanol

  • 70 wt% tert-Butyl hydroperoxide

Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Addition funnels.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add tert-butanol (10 volumes relative to malononitrile).

  • Reactant Addition: Sequentially add acetamidine hydrochloride (1.2 equivalents), malononitrile (1.0 equivalent), and 30% aqueous formaldehyde (1.2 equivalents) to the reaction vessel while stirring.

  • Initial Reaction Phase: Heat the mixture to 65-70 °C and maintain for 4 hours.

  • Cooling: Cool the reaction mixture to 20-25 °C.

  • Oxidation: Carefully add 70 wt% tert-butyl hydroperoxide (1.4 equivalents) while maintaining the temperature between 30-35 °C.

  • Second Reaction Phase: Stir the mixture at 30-35 °C for 1 hour. Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product will precipitate.

  • Filtration: Filter the solid product and wash with cold water.

  • Drying: Dry the product under vacuum to yield 2-methyl-4-amino-5-cyanopyrimidine.[3]

Mandatory Visualizations

Logical Relationships in Synthesis Optimization

The following diagram illustrates the influence of key parameters on the yield of this compound derivatives in a typical three-component reaction.[1][2]

cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst (e.g., Sodium Acetate, bone char-nPrN-SO3H) Yield Product Yield Catalyst->Yield Strongly Influences Purity Product Purity Catalyst->Purity Can Affect Solvent Solvent (e.g., Water, Toluene, Solvent-free) Solvent->Yield Markedly Affects Temperature Temperature (e.g., Reflux, 80°C) Temperature->Yield Optimizes

Caption: Key parameters influencing reaction outcomes.

Experimental Workflow for Scale-Up Synthesis

This diagram outlines the general workflow for the scale-up synthesis of this compound derivatives.

start Starting Materials (Aldehyde, Malononitrile, Amidine) reaction One-Pot Three-Component Reaction - Catalyst Addition - Temperature Control start->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring precipitation Product Precipitation (Cooling) monitoring->precipitation Upon Completion filtration Filtration and Washing precipitation->filtration purification Recrystallization/Drying filtration->purification product Final Product: This compound purification->product

Caption: General workflow for synthesis and purification.

References

Applications of 4-Aminopyrimidine-5-carbonitrile in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 4-aminopyrimidine-5-carbonitrile and its derivatives in materials science. The focus is on two key application areas: the development of corrosion inhibitors for metals and the synthesis of advanced emitters for organic light-emitting diodes (OLEDs).

Corrosion Inhibitors Based on Pyrimidine Derivatives

This compound serves as a versatile precursor for the synthesis of various pyrimidine derivatives that exhibit excellent corrosion inhibition properties for metals, particularly mild steel in acidic environments. The presence of heteroatoms (N), π-electrons, and polar functional groups in the pyrimidine ring facilitates the adsorption of these molecules onto the metal surface, forming a protective layer that mitigates corrosion.

Quantitative Data on Corrosion Inhibition

The following table summarizes the inhibition efficiency of various pyrimidine derivatives synthesized from precursors related to this compound. The data is compiled from potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) measurements.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
(E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT)Mild Steel1 M HCl2 mM83.8[1]
2-(((2,3-dihydro-1H-pyrazol-1-yl)methyl)amino)pyrimidine-4,6-diolMild Steel1 M HCl1 mM77[1]
2-(bis((1H-pyrazol-1-yl)methyl)amino)pyrimidine-4,6-diolMild Steel1 M HCl1 mM88[1]
Ethyl 4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDTP)Mild Steel1.0 M HCl750 ppm88.9[2]
1-{4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl}ethan-1-one (DITP)Mild Steel1.0 M HCl750 ppm88.4[2]
4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide (DPTP)Mild Steel1.0 M HCl750 ppm91.7[2]
Experimental Protocols

This protocol outlines a general method for synthesizing pyrimidine derivatives, which can be adapted from the Biginelli reaction.

Materials:

  • Substituted aromatic aldehyde

  • A compound containing an active methylene group (e.g., ethyl acetoacetate, malononitrile)

  • Urea or thiourea

  • Catalyst (e.g., acid or base)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the substituted aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and urea/thiourea (1.5 mmol) in a suitable solvent in a round-bottom flask.

  • Add a catalytic amount of an acid (e.g., HCl) or a base (e.g., piperidine).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

1. Weight Loss Measurement:

  • Prepare mild steel coupons of known dimensions and weight.

  • Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified period.

  • After the immersion period, remove the coupons, clean them according to standard procedures to remove corrosion products, dry, and re-weigh.

  • Calculate the corrosion rate and inhibition efficiency using the weight loss data.

2. Potentiodynamic Polarization (PDP) Measurement:

  • Use a standard three-electrode electrochemical cell with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[3][4][5]

  • Immerse the working electrode in the test solution (with and without inhibitor) for a stabilization period (e.g., 30 minutes) to reach a stable open-circuit potential (OCP).[5]

  • Perform the PDP scan by polarizing the electrode potentiodynamically from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the polarization curve and determine the corrosion current density (i_corr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Use the same three-electrode setup as for PDP measurements.

  • After reaching a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the plots to determine the charge transfer resistance (R_ct) and calculate the inhibition efficiency.

Logical Workflow for Corrosion Inhibitor Study

Corrosion_Inhibitor_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis & Mechanism Start This compound Precursor Reaction One-pot Multicomponent Reaction (e.g., Biginelli reaction) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization WeightLoss Weight Loss Measurement Characterization->WeightLoss Synthesized Inhibitor EIS Electrochemical Impedance Spectroscopy (EIS) Characterization->EIS Synthesized Inhibitor PDP Potentiodynamic Polarization (PDP) Characterization->PDP Synthesized Inhibitor SurfaceAnalysis Surface Analysis (SEM, AFM) Characterization->SurfaceAnalysis Synthesized Inhibitor Data Calculate Inhibition Efficiency WeightLoss->Data EIS->Data PDP->Data Mechanism Determine Adsorption Isotherm & Inhibition Mechanism SurfaceAnalysis->Mechanism Data->Mechanism

Caption: Workflow for the synthesis and evaluation of pyrimidine-based corrosion inhibitors.

Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs

Derivatives of pyrimidine-5-carbonitrile are promising candidates for the development of metal-free organic emitters that exhibit thermally activated delayed fluorescence (TADF). These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs. The pyrimidine-5-carbonitrile moiety often serves as the electron-accepting unit in a donor-acceptor molecular architecture, which is crucial for achieving a small singlet-triplet energy splitting (ΔE_ST) required for efficient TADF.[6][7][8]

Quantitative Data for OLED Performance

The table below presents the performance metrics of OLEDs fabricated using pyrimidine-5-carbonitrile-based TADF emitters.

EmitterHostMax. External Quantum Efficiency (EQE) (%)Emission ColorReference
Pyrimidine-5-carbonitrile derivative with carbazole donorsDoping-free12.8Sky-blue[6]
4,6-diphenylpyrimidine-5-carbonitrile with ortho-linked bicarbazole donor---[7][9]
Acridine–pyrimidine based host (1MPA) with mPTC emitter1MPA13.6Sky-blue[7][10]
Pyridine-carbonitrile-carbazole based emitter (246tCzPPC)-29.6Sky-blue[11]
Experimental Protocols

This protocol describes a general method for synthesizing donor-acceptor type TADF emitters using a Buchwald-Hartwig amination reaction.[7][10]

Materials:

  • 4,6-Dichloropyrimidine-5-carbonitrile

  • Donor molecule (e.g., carbazole, acridine derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, P(tBu)₃)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox, add 4,6-dichloropyrimidine-5-carbonitrile (1 equivalent), the donor molecule (2.2 equivalents), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 3 equivalents) to a dry Schlenk flask.

  • Add the anhydrous solvent via syringe.

  • Take the flask out of the glovebox and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 110 °C) for a set time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Further purify the material by sublimation for use in OLED fabrication.

1. Device Fabrication:

  • Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Treat the substrates with oxygen plasma to improve the work function of the ITO.

  • Transfer the substrates to a high-vacuum thermal evaporation system.

  • Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emitting Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al). The EML consists of the host material doped with the pyrimidine-based TADF emitter at a specific concentration.

  • Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

2. Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

  • Record the electroluminescence (EL) spectra with a spectroradiometer.

  • Calculate the external quantum efficiency (EQE) from the luminance, current density, and EL spectrum.

Signaling Pathway for TADF Mechanism

TADF_Mechanism S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Electrical Excitation (25%) T1 T1 (Triplet Excited State) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1->S0 Phosphorescence (Non-radiative decay) T1->S1 Reverse Intersystem Crossing (RISC) (Thermally Activated)

Caption: Energy level diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).

References

Application Notes: Spectroscopic Analysis of 4-Aminopyrimidine-5-carbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of 4-aminopyrimidine-5-carbonitrile represent an important class of heterocyclic compounds, widely recognized for their potential in medicinal chemistry and drug development.[1] These structures are key intermediates in the synthesis of various biologically active molecules with applications as analgesics, anti-inflammatory drugs, and anti-proliferative agents.[1][2] The synthesis and characterization of novel pyrimidine derivatives are, therefore, of significant interest.[1]

This document provides detailed protocols and application notes for the spectroscopic analysis of reaction products derived from this compound. The primary techniques covered include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods are essential for the structural elucidation and confirmation of synthesized target molecules.

Experimental Protocols: Synthesis of this compound Derivatives

A common and efficient method for synthesizing this compound derivatives is through a three-component reaction. This approach offers significant advantages over conventional linear syntheses in terms of speed and efficiency.[1]

Protocol 1: Three-Component Synthesis via Thermal Aqueous Conditions [1]

  • Reactant Preparation : In a 100 mL round-bottom flask, combine the desired aldehyde (2 mmol), malononitrile (2 mmol), the appropriate amidine hydrochloride (2 mmol), and sodium acetate (2 mmol).

  • Solvent Addition : Add a mixture of H₂O (50 mL) and ethanol (5 mL) to the flask.

  • Reflux : Heat the mixture to reflux with continuous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an n-hexane/ethyl acetate eluent.

  • Product Isolation : Once the reaction is complete, cool the mixture. The product will precipitate from the solution.

  • Purification : Filter the solid product, wash it with cold water, and recrystallize from ethanol to obtain the purified 4-amino-5-pyrimidinecarbonitrile derivative.[1][3]

Protocol 2: Three-Component Synthesis via Microwave Irradiation [1]

  • Reactant Preparation : In a 15 mL high-pressure glass tube, mix the aldehyde (2 mmol), malononitrile (2 mmol), and an amidine hydrochloride (2 mmol).

  • Solvent and Catalyst : Add toluene (5 mL) and a catalytic amount of triethylamine (3–4 drops).

  • Microwave Reaction : Place the sealed tube in a microwave oven and irradiate at 300W for the time specified by preliminary optimization experiments (typically shorter than thermal methods).[1]

  • Product Isolation and Purification : Follow steps 4 and 5 from Protocol 1 for product isolation and purification.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup & Purification A Aldehyde E Mixing in Solvent A->E B Malononitrile B->E C Amidine Hydrochloride C->E D Base/Catalyst (e.g., NaOAc, Et3N) D->E F Heating Method E->F G Cooling & Precipitation F->G Thermal or Microwave H Filtration G->H I Recrystallization H->I J Final Product: 4-Aminopyrimidine-5- carbonitrile Derivative I->J

Caption: General workflow for the synthesis of this compound derivatives.

Application Notes & Protocols: Spectroscopic Analysis

Accurate structural confirmation of the synthesized products is crucial. The following protocols outline the standard spectroscopic methods employed for this purpose.

G A Synthesized Product B FTIR Spectroscopy (Functional Group ID) A->B Identifies CN, NH2, C=N, Ar groups C Mass Spectrometry (Molecular Weight) A->C Confirms M+ peak D 1H NMR Spectroscopy (Proton Environment) A->D Confirms aromatic & -NH2 protons E 13C NMR Spectroscopy (Carbon Skeleton) A->E Confirms C5, CN, & aromatic carbons F Structural Confirmation B->F C->F D->F E->F

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Application Note : FTIR is a rapid and effective technique for identifying key functional groups present in the synthesized pyrimidine derivatives. It is particularly useful for confirming the presence of the nitrile (C≡N) and amino (NH₂) groups, which are characteristic of the target scaffold.

  • Protocol :

    • Prepare a KBr pellet by mixing a small amount of the dried solid product with spectroscopic grade KBr powder.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation :

    • -NH₂ group : Look for two sharp bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine.[1]

    • -C≡N group : A sharp, medium-intensity peak is expected in the 2235-2210 cm⁻¹ region.[1]

    • C=N and C=C groups : Aromatic and pyrimidine ring stretches (C=N and C=C) typically appear in the 1650-1450 cm⁻¹ region.[1]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Application Note : ¹H and ¹³C NMR are indispensable for the complete structural elucidation of the molecule. ¹H NMR provides information about the chemical environment of protons, including those on aromatic rings and the amino group, while ¹³C NMR confirms the carbon framework of the molecule.

  • Protocol :

    • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often used due to the good solubility of these compounds.[1][3]

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 300 MHz or 500 MHz).[1][3]

  • Data Interpretation :

    • ¹H NMR :

      • -NH₂ Protons : A broad singlet corresponding to the two amino protons is typically observed. Its chemical shift can vary depending on the solvent and concentration.[1]

      • Aromatic Protons : Protons on phenyl or other aromatic substituents will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm).[1]

    • ¹³C NMR :

      • C5 Carbon : The carbon atom at position 5 of the pyrimidine ring, to which the nitrile group is attached, appears at a characteristic upfield shift, often in the δ 80-85 ppm range.[1]

      • Nitrile Carbon (-C≡N) : This carbon typically resonates in the δ 116-118 ppm region.[1]

      • Pyrimidine and Aromatic Carbons : Other carbons of the pyrimidine ring and any aromatic substituents will appear in the δ 120-170 ppm range.[1]

2.3. Mass Spectrometry (MS)

  • Application Note : MS is used to determine the molecular weight of the synthesized compound, providing crucial confirmation of its elemental composition. The fragmentation pattern can also offer additional structural information.

  • Protocol :

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer, commonly using an ionization technique like Electrospray Ionization (ESI) or Electron Impact (EI).[4]

    • Record the mass spectrum.

  • Data Interpretation :

    • Molecular Ion Peak (M⁺) : The primary goal is to identify the molecular ion peak, which corresponds to the molecular weight of the target compound.[5] For example, 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile (C₁₇H₁₂N₄) is expected to show a molecular ion peak at m/z 272.[1]

    • Fragmentation : Analysis of fragment ions can help confirm the structure. Common fragmentation patterns may involve the loss of substituents from the pyrimidine ring.

Summary of Spectroscopic Data

The following tables summarize characteristic spectroscopic data for selected this compound derivatives as reported in the literature.

Table 1: Characteristic FTIR Spectral Data (cm⁻¹)

CompoundAr-Substituentν(NH₂)ν(C≡N)ν(C=N), ν(Ar)Reference
4a2,6-Diphenyl3478, 334422121641, 1542[1]
4g2-Phenyl, 6-(2-thienyl)3478, 332922121640, 1544[1]
4h2-Phenyl, 6-(4-chlorophenyl)3478, 332922121640, 1544[1]
6c2-(Methylamino), 6-(4-chlorophenyl)3469, 337922011627, 1557[5]

Table 2: Characteristic ¹H and ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆

CompoundKey ¹H NMR SignalsKey ¹³C NMR SignalsReference
4a (2,6-Diphenyl)7.52-8.41 (m, Ar and NH₂)84.89 (C5), 116.89 (CN), 164.46, 165.06, 168.63 (Ring C)[1]
4g (2-Ph, 6-Thienyl)7.31-8.39 (m, Ar and NH₂)80.59 (C5), 117.15 (CN), 159.98, 164.29, 165.21 (Ring C)[1]
2,4-Diamino-5-carbonitrile6.9 (s, 4H, 2xNH₂), 8.05 (s, 1H, Ar-H)83.0 (C5), 117.0 (CN), 161.3 (C6), 166.6, 167.2 (C2 & C4)

Table 3: Mass Spectrometry Data (m/z)

CompoundAr-SubstituentMolecular FormulaExpected M⁺Observed M⁺ (% abundance)Reference
4a2,6-DiphenylC₁₇H₁₂N₄272.11272 (100)[1]
4g2-Phenyl, 6-(2-thienyl)C₁₅H₁₀N₄S278.06278 (90)[1]
5a2-Acetamido, 6-phenylC₁₃H₁₃N₅O255.11255 (16)[5]

Example Reaction Pathway

The formation of the this compound scaffold via the three-component reaction is believed to proceed through several steps, including a Michael addition, cycloaddition, and subsequent aromatization, which provides the thermodynamic driving force for the reaction.[1]

G cluster_nodes A Aldehyde + Malononitrile B Knoevenagel Condensation Product (A) A->B -H₂O D Michael Addition Product B->D Michael Addition C Amidine C->D Michael Addition E Cyclization & Isomerization Intermediate (B) D->E Cycloaddition/ Isomerization F Final Product (Aromatization) E->F Oxidation (Aromatization)

Caption: Postulated reaction mechanism for the three-component synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Aminopyrimidine-5-carbonitrile synthesis.

Troubleshooting Guide

Low yields in the synthesis of this compound are a common challenge. The following table outlines potential issues, their causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Suboptimal Catalyst: Incorrect choice or insufficient amount of catalyst can hinder the reaction. While strong acids like HCl are used, they can also promote side reactions.[1][2]Screen different Brønsted or Lewis acid catalysts (e.g., FeCl₃, ZnCl₂, lanthanide triflates). Optimize the catalyst concentration for your specific substrates.[1] Consider using a reusable solid acid catalyst for a greener and more efficient process.[3]
Inappropriate Reaction Temperature: The reaction may not have sufficient energy to proceed, or excessively high temperatures could lead to degradation.[4]Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.[4] Temperatures between 80°C and 100°C are often optimal, but this is substrate-dependent.[2]
Poor Reactant Quality: Impurities in starting materials (aldehyde, malononitrile, amidine/urea) can inhibit the reaction or lead to side products.[4]Ensure all starting materials are of high purity. Use freshly prepared or purified amidine hydrochloride, as it can be hygroscopic and prone to hydrolysis.[4]
Presence of Water: Moisture can lead to the hydrolysis of intermediates and starting materials, especially the amidine.[4]Ensure strictly anhydrous conditions by using dry solvents and glassware.[4]
Formation of Significant Byproducts Hantzsch-type Dihydropyridine Formation: A common fluorescent yellow byproduct, especially when using urea at high temperatures, due to the reaction of two equivalents of the β-ketoester (or equivalent) with the aldehyde and ammonia (from urea decomposition).[4]Lower the reaction temperature to disfavor the Hantzsch pathway.[4] The choice of catalyst can also influence the selectivity between the Biginelli (desired) and Hantzsch pathways.[4]
N-acylurea Formation: Can be difficult to separate from the desired product.Carefully control the reaction stoichiometry and catalyst. Recrystallization is often the most effective method for removal, requiring careful selection of the solvent.[4]
Aldehyde Self-Condensation/Polymerization: Particularly common with aliphatic aldehydes under acidic conditions, leading to insoluble byproducts.[1]Use a milder catalyst or add the aldehyde to the reaction mixture slowly.[1]
Difficult Product Purification Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[1]Experiment with different solvent systems that have better solubilizing power for all components and intermediates.[1]
Crude Product Contamination: The crude product may contain unreacted starting materials or byproducts.Recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and n-hexane) is a common and effective purification method.[5][6] Monitor purity using TLC.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely adopted method is a one-pot, three-component reaction.[5][7] This typically involves the condensation of an aldehyde, malononitrile, and an N-unsubstituted amidine (like guanidine or acetamidine) or urea/thiourea.[5][7][8] This approach is favored for its efficiency and speed compared to linear syntheses.[5]

Q2: How can I optimize the reaction conditions to maximize the yield?

A2: Optimizing reaction conditions is crucial for high yields. Key factors to consider include:

  • Catalyst: The use of a catalyst is often necessary. Options range from traditional acids to modern, reusable solid catalysts.[3][8]

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. While ethanol is common, aqueous conditions, toluene, or even solvent-free reactions have proven effective and can be more environmentally friendly.[4][5]

  • Temperature: Heating is often required, with optimal temperatures typically ranging from 65°C to 100°C.[2][9] Microwave irradiation can also be used to shorten reaction times and improve yields.[5]

  • Reactant Stoichiometry: A slight excess of the amidine or urea component is often beneficial.[2]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, consider the following:

  • Increase Temperature: Gently increasing the reaction temperature can significantly speed up the reaction, but monitor for byproduct formation.[4]

  • Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often leads to excellent yields.[5]

  • Catalyst Choice: Ensure your catalyst is active. Some modern catalysts are designed for high efficiency and faster reaction times.[7]

Q4: What is the likely mechanism for the three-component synthesis of this compound?

A4: The reaction generally proceeds through a cascade of reactions. It typically starts with a Knoevenagel condensation between the aldehyde and malononitrile.[7] This is followed by a Michael addition of the amidine to the resulting alkene intermediate. The final step is a cyclization and subsequent aromatization (often through oxidation by air) to form the stable pyrimidine ring.[5][7]

Q5: How do I purify the final this compound product?

A5: The most common purification method is recrystallization. After the reaction is complete and the mixture is cooled, the crude product often precipitates. This solid can be filtered and then recrystallized from a suitable solvent like ethanol to obtain a pure product.[5] The purity can be checked by techniques such as TLC, HPLC, and melting point determination.[3][9][10]

Experimental Protocols

Protocol 1: General Procedure for Three-Component Synthesis of this compound Derivatives

This protocol is a generalized procedure based on common literature methods.

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Amidine hydrochloride (e.g., Guanidine hydrochloride) (1.2 mmol)

  • Base (e.g., Sodium acetate or Triethylamine) (1.2 mmol)

  • Solvent (e.g., Ethanol, Water, or Toluene)

  • Catalyst (optional, as per optimization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde, malononitrile, amidine hydrochloride, and base.

  • Add the chosen solvent to the flask.

  • If using a catalyst, add it to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Wash the collected solid with a cold solvent (e.g., ethanol).

  • Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method offers a rapid and environmentally friendly alternative.

Materials:

  • Aromatic Aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Urea or Thiourea (1.8 mmol)

  • Catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%)[3]

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, malononitrile, urea/thiourea, and catalyst.[3]

  • Place the vessel in a microwave reactor and irradiate at a specified power and temperature (e.g., 300W, 80°C) for the optimized time (often a few minutes).[3][5]

  • After the reaction is complete, allow the mixture to cool to room temperature.[3]

  • Add distilled water to the reaction mixture to precipitate the product.[3]

  • Filter the resulting solid and wash with hot ethanol.[3]

Data Presentation

Table 1: Effect of Solvent and Catalyst on the Yield of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile

MethodCatalystSolventTime (h)Yield (%)
ASodium AcetateNone (Microwave)0.2592
BNoneNone (Microwave)0.560
CSodium AcetateToluene870
DTriethylamineToluene782
ESodium AcetateWater678

Data adapted from a study on the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.[5]

Table 2: Optimization of Catalyst Amount and Temperature for a Pyrimidine-5-carbonitrile Synthesis

EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
10.008024040
20.24806592
30.32804095
40.40803098
50.40605085
60.401003098

Model reaction: 4-chlorobenzaldehyde, malononitrile, and urea under solvent-free conditions. Data adapted from a study using a bone char-based solid acid catalyst.[3]

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Amidine Amidine / Urea Michael Michael Addition Amidine->Michael Knoevenagel->Michael Alkene Intermediate Cyclization Cyclization & Aromatization Michael->Cyclization Acyclic Intermediate Product 4-Aminopyrimidine- 5-carbonitrile Cyclization->Product

Caption: Reaction pathway for the three-component synthesis.

Experimental_Workflow start Start prep Prepare Reactants (Aldehyde, Malononitrile, Amidine) start->prep reaction Set up Reaction (Solvent, Catalyst, Temperature) prep->reaction monitor Monitor Progress (TLC) reaction->monitor workup Reaction Workup (Cooling, Precipitation) monitor->workup Reaction Complete filter Filtration & Washing workup->filter purify Purification (Recrystallization) filter->purify analyze Analysis (TLC, HPLC, NMR, MP) purify->analyze end End analyze->end

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree start Low Yield Issue check_reactants Check Reactant Purity & Anhydrous Conditions? start->check_reactants check_conditions Review Reaction Conditions? (Temp, Time, Catalyst) check_reactants->check_conditions Yes purify_reactants Solution: Purify/Dry Reactants & Solvents check_reactants->purify_reactants No check_byproducts Analyze for Byproducts? (TLC, HPLC) check_conditions->check_byproducts Yes optimize_conditions Solution: Optimize Temp, Time, or Catalyst check_conditions->optimize_conditions No modify_protocol Solution: Adjust Conditions to Minimize Side Reactions check_byproducts->modify_protocol Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Crude 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 4-aminopyrimidine-5-carbonitrile.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound, also known as 4-amino-5-cyanopyrimidine, is a pyrimidine derivative.[1][2] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₄N₄[2][3]
Molecular Weight 120.11 g/mol [2]
Appearance White to brown or pale yellow solid/powder[1][4]
Melting Point 251-255 °C[1]
Solubility Slightly soluble in water; Soluble in DMSO, ethanol, and methanol.[4]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. While specific stability studies on this exact compound are not detailed, related aminopyridine compounds exhibit excellent chemical stability under refrigeration (4°C) and at room temperature (22-24°C) when protected from light.[5] Storing under an inert atmosphere like nitrogen or argon can also prevent potential degradation from air and moisture.

Q3: What are the likely impurities in my crude this compound sample?

Impurities largely depend on the synthetic route. Common syntheses involve the three-component reaction of an aldehyde, malononitrile, and an amidine or urea.[1][6][7] Therefore, impurities may include:

  • Unreacted starting materials (e.g., malononitrile, urea, aldehydes).

  • Side-products from undesired condensation reactions.

  • Residual solvents from the reaction or initial workup.

  • Colored polymeric by-products formed under harsh reaction conditions.

Q4: How do I decide which purification method to use?

The choice between recrystallization and column chromatography depends on the impurity profile of your crude product. A preliminary analysis by Thin Layer Chromatography (TLC) is highly recommended to assess purity and the polarity of impurities.

Purif_Decision_Tree Start Crude 4-Aminopyrimidine- 5-carbonitrile TLC Assess Purity by TLC/NMR Start->TLC Recrystallize Recrystallization TLC->Recrystallize Few impurities with different polarity Column Column Chromatography TLC->Column Impurities with polarity similar to product Wash Aqueous Wash / Trituration TLC->Wash Highly polar or inorganic impurities Wash->Recrystallize Post-wash

Caption: Workflow for selecting a suitable purification method.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization is often the first method of choice for purifying crystalline solids like this compound.

Q5: My compound is not crystallizing out of the solution. What should I do?

Failure to crystallize is a common issue that can often be resolved with simple techniques. It typically stems from the solution being too dilute or a lack of nucleation sites for crystal growth to begin.[8]

Potential Causes & Solutions:

  • Solution is too dilute: The concentration of the compound is below its saturation point.

    • Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator, then allow it to cool slowly again.

  • Cooling too rapidly: Fast cooling can lead to the formation of an oil or amorphous precipitate instead of crystals.

    • Solution: Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool or paper towels can help. Once at room temperature, transfer it to a refrigerator (2-8°C).[8]

  • Lack of nucleation sites: A supersaturated solution may need a trigger to start crystallization.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. This creates microscopic imperfections where crystals can begin to form.[8]

    • Solution 2 (Seeding): Add a single, tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.[8]

Q6: The purity of my compound is still low after one recrystallization. How can I improve it?

  • Incomplete removal of impurities: Some impurities may have co-precipitated with your product. A second recrystallization is often necessary. Ensure you are using the minimum amount of hot solvent to dissolve the compound, as excess solvent will retain more impurities in the final mother liquor.

  • Colored impurities: If your product has a persistent color, it may be due to highly colored, minor impurities. Add a small amount of activated charcoal to the hot solution, keep it heated for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Q7: My product recovery from recrystallization is very low. How can I maximize the yield?

Low recovery means a significant amount of your product remains dissolved in the mother liquor (the filtrate).

  • Maximize precipitation: After the initial crystal crop is collected at room temperature, cool the filtrate in an ice bath (0-4°C) for an additional 30-60 minutes to induce further crystallization.[8]

  • Recover a second crop: Take the mother liquor and reduce its volume by 50-70% using a rotary evaporator. Allow the concentrated solution to cool again to obtain a second crop of crystals. Note that this second crop may be of lower purity than the first and should be analyzed separately.[8]

Section 3: Troubleshooting Guide for Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with similar polarities.

Q8: How do I select the right solvent system (eluent) for column chromatography?

The ideal eluent is identified using TLC. The goal is to find a solvent system where the desired compound has an Rf (retention factor) value of approximately 0.25-0.35, and there is maximum separation from all impurities.[9]

Solvent System TypeComponentsTypical Starting Ratio (v/v)Notes
Non-polar / Mid-polar n-Hexane / Ethyl Acetate1:1A good starting point for many pyrimidine derivatives.[6]
Mid-polar / Polar Dichloromethane / Methanol9.5:0.5Increases polarity to elute more polar compounds.
Polar with Modifier Ethyl Acetate / Methanol9:1Useful if the compound is poorly soluble in less polar systems.

Procedure for TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., acetone or methanol).

  • Spot the solution onto a TLC plate.[9]

  • Develop the plate in a chamber containing your chosen eluent system.

  • Visualize the spots under a UV lamp (254 nm).

  • Adjust the solvent ratio until the desired Rf is achieved.

Q9: My compound is streaking or tailing on the column. How can I achieve sharper bands?

Tailing results in broad bands and poor separation.[10]

  • Cause 1: Compound is too polar for the stationary phase. The amino group on the pyrimidine ring can interact strongly with the acidic silanol groups on standard silica gel.

    • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent. This neutralizes the acidic sites on the silica gel, reducing strong interactions and improving peak shape.

  • Cause 2: Overloading the column. Too much sample applied to the column leads to broad bands.

    • Solution: Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample) and ensure the sample is loaded in a narrow, concentrated band at the top of the column.[10]

Q10: I am not recovering my compound from the column. What could have happened?

  • Cause 1: Compound decomposed on the silica. this compound is generally stable, but some sensitive compounds can degrade on acidic silica gel.

    • Solution: Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[10] If it is unstable, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[10]

  • Cause 2: Eluent is not polar enough. The compound may be strongly adsorbed at the top of the column.

    • Solution: Gradually increase the polarity of the eluent. If the compound still doesn't elute, a very polar solvent like 10-20% methanol in dichloromethane may be required to flush the column.

  • Cause 3: Compound is insoluble and precipitated. The sample may have precipitated at the top of the column if it was loaded in a solvent in which it is not very soluble.

    • Solution: Ensure the sample is fully dissolved before loading. Dry-loading, where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column, can prevent this issue.[10]

Section 4: Experimental Protocols

Protocol 1: General Recrystallization from a Co-Solvent System

This procedure is effective when a single ideal solvent cannot be found. A common pair for similar compounds is ethyl acetate ("good" solvent) and n-hexane ("poor" solvent).[11]

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the "good" solvent (e.g., ethyl acetate) dropwise while heating gently until the solid is just dissolved. Use the absolute minimum amount of solvent necessary.

  • If the solution is colored, add a spatula-tip of activated charcoal and perform a hot filtration.

  • Slowly add the "poor" solvent (e.g., n-hexane) to the hot solution until the solution becomes faintly cloudy (turbid).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold "poor" solvent (n-hexane).

  • Dry the purified crystals under vacuum.

Recrystallization_Troubleshooting Start Problem: No Crystals Form Upon Cooling Check_Clarity Is the hot solution completely clear? Start->Check_Clarity Hot_Filter Perform Hot Filtration to remove insoluble impurities Check_Clarity->Hot_Filter No (Turbid) Check_Concentration Is the solution too dilute? Check_Clarity->Check_Concentration Yes Hot_Filter->Check_Concentration Evaporate Action: Reduce solvent volume and re-cool Check_Concentration->Evaporate Yes Nucleate Action: Scratch flask or add a seed crystal Check_Concentration->Nucleate No (Supersaturated) Success Crystals Form Evaporate->Success Nucleate->Success

Caption: Troubleshooting flowchart for failed crystallization.

Protocol 2: General Flash Column Chromatography

  • Prepare the Column: Secure a glass column vertically. Add the initial, least polar eluent. Prepare a slurry of silica gel (50-100x weight of crude product) in the same eluent and pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica bed.[12]

  • Load the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone) and add a small portion of silica gel. Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the prepared column (dry-loading).[10] Add another thin layer of sand.

  • Elute the Column: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Collect Fractions: Begin collecting fractions immediately. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine and Concentrate: Once the desired product has completely eluted, combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-aminopyrimidine-5-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the common causes?

A1: Low yields in the synthesis of this compound are frequently due to several factors:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction may require heating (reflux) to proceed at a reasonable rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent potential product degradation with prolonged heating.[1]

  • Catalyst Inefficiency: The choice and amount of catalyst can significantly impact the reaction. In many multi-component syntheses of pyrimidines, a base like sodium acetate or triethylamine is used.[1] Ensure the catalyst is active and used in the appropriate amount.

  • Poor Reagent Purity: Impurities in starting materials (aldehyde, malononitrile, amidine hydrochloride) can lead to unwanted side reactions and reduce the yield of the desired product.

  • Incorrect Stoichiometry: The molar ratios of the reactants are crucial. Ensure accurate measurements of all starting materials. An excess of one reactant may lead to the formation of side products.

  • Solvent Effects: The choice of solvent can influence reactant solubility and reaction rates. While aqueous conditions have proven effective, other solvents like toluene or even solvent-free conditions might be more suitable for specific substrates.[1]

Q2: I am observing an unexpected, highly colored impurity in my crude product. What could it be?

A2: The formation of colored impurities is a common issue. One possibility is the formation of a benzylidenemalononitrile intermediate, which can be colored, especially if the starting aldehyde is aromatic.[1] This intermediate is formed from the Knoevenagel condensation of the aldehyde and malononitrile. If this intermediate is not fully consumed in the subsequent steps, it can remain as a colored impurity. Inadequate mixing or incorrect stoichiometry can contribute to the accumulation of this intermediate.

Q3: My purified product contains a significant amount of a byproduct with a similar polarity, making purification difficult. What is a likely side reaction?

A3: A common side reaction in multi-component pyrimidine syntheses is the formation of Hantzsch-type dihydropyridine byproducts. This can occur when two equivalents of the active methylene compound (malononitrile) react with the aldehyde. This pathway competes with the desired pyrimidine formation. The resulting dihydropyridine often has a similar polarity to the desired pyrimidine product, complicating purification by column chromatography.

Q4: The reaction seems to have worked, but I am having trouble isolating the final product. What could be the issue?

A4: The synthesis of this compound often proceeds through a dihydropyrimidine intermediate, which is then oxidized to the final aromatic product.[1] This oxidation can occur via atmospheric oxygen.[1] If the oxidation is incomplete, you may have a mixture of the desired aromatic product and the dihydropyrimidine intermediate. The dihydropyrimidine may have different solubility and chromatographic behavior, complicating isolation.

Troubleshooting Guides

Issue 1: Low Product Yield
Symptom Possible Cause Suggested Solution
TLC shows significant unreacted starting materials.Inactive Catalyst: The catalyst may be old, impure, or used in insufficient quantity.Use a fresh batch of catalyst and consider optimizing the catalyst loading.
Suboptimal Temperature: The reaction may not have reached the necessary activation energy.Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid degradation.
Incorrect Stoichiometry: Inaccurate measurement of reactants.Carefully re-measure the molar ratios of your starting materials.
The reaction appears complete by TLC, but isolated yield is low.Product Loss During Work-up: The product may be partially soluble in the wash solvents.Minimize the volume of solvent used for washing the filtered product. Ensure the wash solvent is cold.
Incomplete Precipitation/Crystallization: The product may be too soluble in the reaction solvent for effective precipitation.Cool the reaction mixture in an ice bath to maximize precipitation. If necessary, partially evaporate the solvent before cooling.
Formation of Soluble Side Products: Side reactions are consuming the starting materials.Refer to the troubleshooting guide for side product formation (Issue 2).
Issue 2: Presence of Significant Side Products/Impurities
Symptom Possible Cause Suggested Solution
A persistent colored spot on TLC that is not the product.Accumulation of Benzylidenemalononitrile Intermediate: Incomplete reaction of the Knoevenagel condensation product.Ensure thorough mixing of all reactants. Consider adding the amidine component before or simultaneously with the other reactants.
An impurity peak with a similar mass to the product in LC-MS.Incomplete Oxidation of Dihydropyrimidine Intermediate: The intermediate has not fully aromatized to the final product.After the initial reaction time, bubble air through the reaction mixture or stir it vigorously while exposed to air to promote oxidation.[1]
A significant byproduct is observed, especially at higher reaction temperatures.Formation of Hantzsch-type Dihydropyridine: A competing reaction pathway is favored.Try running the reaction at a lower temperature for a longer period. The choice of catalyst can also influence the reaction pathway.
The crude product is a complex mixture.Aldehyde Self-Condensation/Polymerization: Some aldehydes are prone to self-reaction under the reaction conditions.Add the aldehyde slowly to the reaction mixture to maintain a low concentration.

Data Presentation

Table 1: Effect of Solvent and Catalyst on the Yield of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile

MethodSolventCatalystTime (min)Yield (%)
ASolvent-free (MW)Sodium Acetate585
BSolvent-free (MW)None850
CToluene (MW)Sodium Acetate670
DToluene (MW)Triethylamine594
EWater (Reflux)Sodium Acetate36078

Data adapted from a study on the synthesis of 4-amino-5-pyrimidinecarbonitriles. The specific reaction was the synthesis of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile from benzaldehyde, malononitrile, and benzamidine hydrochloride.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles in Water at Reflux

Materials:

  • Aldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Amidine hydrochloride (2 mmol)

  • Sodium acetate (2 mmol)

  • Water (50 mL)

  • Ethanol (5 mL)

Procedure:

  • Combine the aldehyde, malononitrile, amidine hydrochloride, and sodium acetate in a round-bottom flask.[1]

  • Add water and ethanol to the flask.[1]

  • Heat the mixture to reflux with stirring.[1]

  • Monitor the progress of the reaction by TLC (e.g., using n-hexane/ethyl acetate as an eluent).[1]

  • Once the reaction is complete, cool the reaction mixture to room temperature.[1]

  • The product should precipitate from the reaction mixture upon cooling.[1]

  • Filter the solid product and wash with a small amount of cold ethanol.[1]

  • Recrystallize the crude product from ethanol to obtain the pure 4-amino-5-pyrimidinecarbonitrile derivative.[1]

Protocol 2: General Procedure for Microwave-Assisted Synthesis in Toluene

Materials:

  • Aldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Amidine hydrochloride (2 mmol)

  • Toluene (5 mL)

  • Triethylamine (3-4 drops)

Procedure:

  • In a high-pressure glass tube, combine the aldehyde, malononitrile, and amidine hydrochloride in toluene.[1]

  • Add triethylamine to the mixture.[1]

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture at 300 W for the optimized reaction time (typically 5-10 minutes).[1]

  • Allow the reaction mixture to cool to room temperature.

  • The product will likely precipitate. Filter the solid and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol for further purification.[1]

Visualizations

G aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel amidine Amidine michael Michael Addition amidine->michael benzylidene Benzylidenemalononitrile (Intermediate A) knoevenagel->benzylidene benzylidene->michael intermediate_B Acyclic Intermediate (Intermediate B) michael->intermediate_B cyclization Cyclization intermediate_B->cyclization dihydropyrimidine Dihydropyrimidine Intermediate cyclization->dihydropyrimidine oxidation Oxidation (Air) dihydropyrimidine->oxidation product 4-Aminopyrimidine- 5-carbonitrile oxidation->product

Caption: Main reaction pathway for this compound synthesis.

G aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile1 Malononitrile (1 eq.) malononitrile1->knoevenagel malononitrile2 Malononitrile (1 eq.) michael Michael Addition malononitrile2->michael benzylidene Benzylidenemalononitrile knoevenagel->benzylidene benzylidene->michael intermediate Adduct michael->intermediate cyclization Cyclization & Tautomerization intermediate->cyclization byproduct Hantzsch-type Dihydropyridine Byproduct cyclization->byproduct

Caption: Plausible side reaction pathway leading to a Hantzsch-type byproduct.

G start Low Yield or High Impurity Level check_reagents Check Reagent Purity and Stoichiometry start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Temp, Time) side_reactions Side Reactions? optimize_conditions->side_reactions change_catalyst Screen Different Catalysts/Solvents purification_issue Purification Issue? change_catalyst->purification_issue improve_workup Modify Work-up and Purification Protocol solution Improved Yield and Purity improve_workup->solution incomplete_reaction->optimize_conditions Yes incomplete_reaction->side_reactions No side_reactions->change_catalyst Yes side_reactions->purification_issue No purification_issue->improve_workup Yes purification_issue->solution No

Caption: Troubleshooting workflow for synthesis of this compound.

References

stability and storage conditions for 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 4-Aminopyrimidine-5-carbonitrile, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to store it under the appropriate conditions. The compound is sensitive to moisture and air.[1] Key storage recommendations include keeping it in a dark place, under an inert atmosphere, and at room temperature.[1] For optimal long-term storage, a cool and dark environment, specifically below 15°C, is recommended.

Q2: What is the physical appearance of this compound?

A2: this compound typically appears as a solid. The color can range from white to brown, and it may also be found as a white to yellow to green powder or crystal.[1] Any significant change in color or appearance from the initial state may indicate degradation.

Q3: What are the primary hazards associated with handling this compound?

A3: This compound is classified as toxic and hazardous. It is toxic if swallowed, inhaled, or comes into contact with skin. It is also known to cause skin irritation and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.

Q4: Is there any information on the stability of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color or appearance of the solid compound. Exposure to light, air, or moisture.- Visually inspect the compound upon receipt and before each use. - If a color change is observed, the compound may have degraded. It is advisable to use a fresh batch for sensitive experiments. - Ensure the container is tightly sealed and stored in a dark, dry place, preferably under an inert atmosphere.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.- Review storage conditions to ensure they align with the recommendations (see table below). - Prepare solutions fresh for each experiment. - If the compound has been stored for an extended period, consider re-analyzing its purity before use.
Difficulty in dissolving the compound. The compound may have degraded or absorbed moisture.- Confirm the appropriate solvent for dissolution. - If solubility issues persist with a previously effective solvent, it may be an indication of degradation.

Storage Conditions Summary

Parameter Recommended Condition Reference
Temperature Room temperature, or for long-term storage, <15°C.[1]
Atmosphere Inert atmosphere (e.g., argon or nitrogen).[1]
Light Keep in a dark place.[1]
Moisture Store in a dry environment, as the compound is moisture-sensitive.[1]
Container Keep the container tightly closed in a well-ventilated place.

Experimental Protocols

General Protocol for Assessing Chemical Stability

While a specific protocol for this compound was not found, a general approach based on methods for similar compounds can be adopted.

Objective: To evaluate the chemical stability of this compound under various storage conditions.

Materials:

  • This compound

  • Appropriate solvents (e.g., DCM, DMSO, DMF, Methanol)[1]

  • High-Performance Liquid Chromatography (HPLC) system

  • Environmental chambers or incubators for controlled temperature and humidity

  • Light-protective containers (e.g., amber vials)

Methodology:

  • Initial Analysis: Upon receipt, perform an initial analysis of the compound to determine its purity and baseline characteristics (e.g., appearance, HPLC profile).

  • Sample Preparation: Aliquot the compound into several light-protective containers.

  • Storage Conditions: Store the aliquots under different conditions to be tested. Based on the compound's sensitivities, these could include:

    • Recommended: Room temperature (~20-25°C), dark, inert atmosphere.

    • Accelerated: Elevated temperature (e.g., 40°C), with and without light exposure, and at a defined humidity level.

    • Stress: Extreme conditions to identify potential degradation products.

  • Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, analyze a sample from each storage condition.

    • Visual Inspection: Note any changes in physical appearance.

    • HPLC Analysis: Use a validated, stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

  • Data Evaluation: Compare the results at each time point to the initial analysis to determine the rate of degradation under each storage condition.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound start Start: Inconsistent Experimental Results check_storage Step 1: Verify Storage Conditions start->check_storage is_storage_correct Storage Conditions Correct? check_storage->is_storage_correct correct_storage Action: Correct Storage (Dark, Inert, <15°C) is_storage_correct->correct_storage No check_appearance Step 2: Inspect Physical Appearance is_storage_correct->check_appearance Yes correct_storage->check_appearance is_appearance_ok Appearance Unchanged (White/Yellow Powder)? check_appearance->is_appearance_ok use_new_batch Action: Use a Fresh Batch of Compound is_appearance_ok->use_new_batch No (Color Change) prepare_fresh Step 3: Review Solution Preparation is_appearance_ok->prepare_fresh Yes end_good End: Problem Likely Resolved use_new_batch->end_good is_solution_fresh Solution Prepared Fresh? prepare_fresh->is_solution_fresh prepare_new_solution Action: Prepare Fresh Solution Before Each Use is_solution_fresh->prepare_new_solution No end_bad End: If Issues Persist, Consider Compound Purity Analysis is_solution_fresh->end_bad Yes prepare_new_solution->end_good

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: 4-Aminopyrimidine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminopyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and efficient method for synthesizing this compound and its derivatives is a one-pot, three-component reaction.[1][2] This typically involves the condensation of an aldehyde, malononitrile, and an amidine hydrochloride in the presence of a suitable catalyst and solvent.[1][3] Variations of this reaction exist, including the use of different catalysts (e.g., sodium acetate, triethylamine, or solid acid catalysts), solvents (e.g., water, ethanol, toluene, or solvent-free conditions), and energy sources (e.g., conventional heating or microwave irradiation).[1][3]

Q2: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A2: Low yields are a common issue and can stem from several factors. Here are some key areas to investigate:

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical. For instance, a reaction in DMSO with triethylamine might be slow and result in low yields, while switching to refluxing water with sodium acetate can significantly improve the outcome.[1] The presence of electron-donating or electron-withdrawing groups on the aromatic aldehyde can also influence the reaction yield.[2]

  • Catalyst Inefficiency: The catalyst may be inactive or used in an insufficient amount. Ensure your catalyst is fresh and consider screening different catalysts or increasing the catalyst loading.[4][5]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.[4]

  • Purity of Reagents: Impurities in your starting materials (aldehyde, malononitrile, amidine) can lead to side reactions and lower the yield. Ensure you are using high-purity reagents.[5]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction in pyrimidine synthesis is the Dimroth rearrangement.[6]

Q3: I am observing unexpected peaks in my analytical data (e.g., NMR, LC-MS). What are the likely side products?

A3: One of the most common side products in the synthesis of substituted pyrimidines is the formation of isomers via the Dimroth rearrangement.[6] This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. The rate of this rearrangement is influenced by factors such as pH, temperature, and the electronic properties of substituents.[6] It is often an undesired side reaction that can lead to incorrect structural assignments.[6] Other potential side products can arise from the self-condensation of starting materials or alternative reaction pathways.

Q4: How can I minimize the formation of the Dimroth rearrangement product?

A4: The Dimroth rearrangement is often favored under basic conditions and at elevated temperatures.[6] To minimize its occurrence, consider the following:

  • Control of pH: Carefully control the pH of the reaction medium. The rearrangement rate is highly dependent on pH.[6]

  • Reaction Temperature: Running the reaction at a lower temperature may disfavor the rearrangement.

  • Reaction Time: Avoid unnecessarily long reaction times, as this can provide more opportunity for the rearrangement to occur.

Q5: What are the best practices for purifying this compound?

A5: Purification of this compound typically involves the following steps:

  • Initial Work-up: After the reaction is complete, the mixture is usually cooled, and the crude product is precipitated by pouring it into crushed ice or cold water.[2]

  • Filtration and Washing: The solid product is collected by filtration and washed with a suitable solvent, such as cold water or ethanol, to remove soluble impurities.[2][3]

  • Recrystallization: The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethyl acetate and n-hexane.[2][3] The choice of solvent will depend on the specific derivative being synthesized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive or insufficient catalyst.Use a fresh batch of catalyst or increase the catalyst loading. Consider screening different catalysts (e.g., Brønsted vs. Lewis acids).[4][5]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[5]
Poor quality of starting materials.Verify the purity of all reagents (aldehyde, malononitrile, amidine) using appropriate analytical techniques.[5]
Inappropriate solvent.The solubility of reactants can be a limiting factor. Experiment with different solvents or consider solvent-free conditions.[1][4]
Incomplete Reaction (Starting material remains) Insufficient reaction time.Extend the reaction time and monitor the progress by TLC.[4]
Steric hindrance from bulky substituents.Consider using a more reactive starting material or a more potent catalyst.[4]
Formation of Multiple Products (Observed on TLC/LC-MS) Competing side reactions (e.g., Dimroth rearrangement).Optimize reaction conditions to disfavor side reactions (e.g., lower temperature, shorter reaction time, pH control).[6]
Decomposition of product or starting materials.Lower the reaction temperature and ensure the reaction is not running for an excessive amount of time.
Difficulty in Product Purification Product and impurities have similar polarity.Experiment with different solvent systems for column chromatography or consider alternative purification methods like preparative HPLC or recrystallization from a different solvent system.[7]
Product is unstable on silica gel.Consider using a different stationary phase for chromatography, such as alumina.[7]

Experimental Protocols

Protocol 1: Three-Component Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile in Water

This protocol is adapted from a method utilizing water as a solvent, which is an environmentally friendly approach.[1]

Materials:

  • Benzaldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Benzamidine hydrochloride (2 mmol)

  • Sodium acetate (2 mmol)

  • Water (50 mL)

  • Ethanol (5 mL)

Procedure:

  • Combine benzaldehyde, malononitrile, benzamidine hydrochloride, and sodium acetate in a round-bottom flask.

  • Add water and ethanol to the flask.

  • Reflux the mixture with stirring for 6-8 hours. Monitor the reaction progress by TLC using an n-hexane/ethyl acetate eluent.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile.

Protocol 2: Microwave-Assisted Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile

This protocol utilizes microwave irradiation to accelerate the reaction.[1]

Materials:

  • Benzaldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Benzamidine hydrochloride (2 mmol)

  • Toluene (5 mL)

  • Triethylamine (3-4 drops)

Procedure:

  • Place benzaldehyde, malononitrile, and benzamidine hydrochloride in a high-pressure glass tube.

  • Add toluene and triethylamine.

  • Irradiate the mixture in a microwave oven at 300 W for the time specified in the relevant literature (typically a few minutes).

  • Allow the reaction mixture to cool to room temperature.

  • Purify the product as described in Protocol 1.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Condensation Adduct Aldehyde->Knoevenagel_Adduct + Malononitrile Malononitrile Malononitrile Amidine Amidine Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Amidine (Michael Addition) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Product 4-Aminopyrimidine- 5-carbonitrile Cyclized_Intermediate->Product Aromatization

Caption: Reaction pathway for the three-component synthesis of this compound.

Troubleshooting_Workflow Start Reaction Failure: Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Reagents Impure (Purify/Replace) Optimize_Conditions Optimize Reaction Conditions: - Catalyst - Solvent - Temperature - Time Check_Purity->Optimize_Conditions Reagents Pure Monitor_Reaction Monitor Reaction by TLC Optimize_Conditions->Monitor_Reaction Analyze_Side_Products Analyze Side Products (e.g., for Dimroth Rearrangement) Monitor_Reaction->Analyze_Side_Products Incomplete or Multiple Products Purification_Strategy Adjust Purification Strategy Monitor_Reaction->Purification_Strategy Complete Reaction Analyze_Side_Products->Optimize_Conditions Identify Cause Purification_Strategy->Optimize_Conditions Purification Fails Success Successful Synthesis Purification_Strategy->Success Pure Product Obtained

Caption: Troubleshooting workflow for this compound synthesis failures.

References

Technical Support Center: Optimization of Solvent Conditions for 4-Aminopyrimidine-5-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 4-aminopyrimidine-5-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when optimizing solvent conditions for this compound synthesis?

A1: The most critical parameters include the purity of starting materials, precise control of reaction temperature and time, the choice of solvent, and maintaining an inert atmosphere for sensitive reactions.[1] Monitoring reaction progress via techniques like TLC or LC-MS is also crucial to prevent the formation of degradation products and determine the optimal reaction time.[1]

Q2: How does solvent polarity affect the yield of this compound in multi-component reactions?

A2: Solvent polarity can significantly influence reaction rates and yields.[2] For the synthesis of this compound derivatives via a three-component reaction, polar solvents can stabilize charged intermediates, potentially increasing the reaction rate. However, the choice of a specific polar solvent is critical. For instance, while DMSO is a polar aprotic solvent, reactions in it can be slow with low yields.[3] In contrast, using water as a solvent has shown to be effective, sometimes leading to higher yields in shorter reaction times.[3] Toluene, a non-polar solvent, has also been used successfully, particularly under microwave irradiation.[3]

Q3: Can solvent-free conditions be used for the synthesis of this compound derivatives?

A3: Yes, solvent-free, or "green chemistry," approaches have been successfully employed for the synthesis of pyrimidine-5-carbonitrile derivatives.[4][5] These methods, often performed under microwave irradiation or with a solid catalyst, can offer advantages such as reduced environmental impact, shorter reaction times, and high yields.[4][6][7]

Q4: What is the role of the base in this compound synthesis, and how does the solvent choice influence its effectiveness?

A4: The base plays a crucial role in deprotonating starting materials and neutralizing any acid formed during the reaction. The effectiveness of a base can be solvent-dependent. For example, in a three-component synthesis of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile, triethylamine was used as a catalytic base in DMSO and toluene.[3] Sodium acetate has been used as a catalyst in water and under solvent-free microwave conditions.[3] The solubility and reactivity of the base in the chosen solvent are key considerations.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptoms:

  • Low consumption of starting materials observed by TLC or LC-MS.

  • The desired product is formed in a low ratio compared to starting materials.[8]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Solvent The solubility of reactants and intermediates is crucial. If starting materials are not fully dissolved, the reaction rate will be slow. Experiment with different solvents of varying polarities. For the synthesis of this compound derivatives, water, toluene, and ethanol have been reported to give good yields under specific conditions.[3] A switch to a high-boiling aprotic polar solvent like DMF or DMSO can sometimes improve solubility and reaction rate, although for some pyrimidine syntheses, DMSO has resulted in lower yields.[3][8]
Suboptimal Reaction Temperature The reaction may not have sufficient energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for product formation and potential degradation.[2] Microwave irradiation can be an effective method to increase the reaction rate and yield.[3][6]
Incorrect Reagent Stoichiometry Inaccurate molar ratios of reactants can lead to incomplete conversion of the limiting reagent.[1] Carefully verify the calculations and accurately measure all reactants.
Catalyst Inefficiency The chosen catalyst may not be optimal for the specific substrates or solvent system. Consider screening different catalysts, such as sodium acetate or triethylamine, which have been used in the synthesis of this compound derivatives.[3]
Moisture or Air Sensitivity Some reagents or intermediates may be sensitive to moisture or air.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting materials and the desired product.

  • Unexpected peaks appear in the LC-MS or NMR spectrum of the crude product.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Knoevenagel Condensation Byproducts In the multi-component synthesis of this compound, the initial Knoevenagel condensation between the aldehyde and malononitrile is a key step.[3] If this intermediate is not consumed in the subsequent steps, it may remain as an impurity. Ensure the reaction conditions (e.g., temperature, catalyst) are optimized to favor the complete reaction cascade.
Hydrolysis of the Nitrile Group The nitrile group (-CN) can be susceptible to hydrolysis to a carboxamide or carboxylic acid, especially under acidic or basic conditions at elevated temperatures. Use milder reaction conditions and carefully control the pH.
Polymerization of Aldehyde Some aldehydes can undergo self-condensation or polymerization, particularly under acidic conditions.[2] Consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.
Issue 3: Difficulty in Product Purification

Symptoms:

  • The product streaks badly on a silica gel TLC plate.[9]

  • The product is difficult to separate from polar byproducts or residual base.

  • Low recovery of the product after column chromatography.

Possible Causes and Solutions:

Possible Cause Suggested Solution
High Polarity and Basic Nature of the Product This compound is a polar and basic compound, which can lead to strong interactions with silica gel, causing streaking and poor separation.[9] Consider using a different stationary phase like alumina or reverse-phase silica for chromatography.[10] Alternatively, add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing on silica gel.[10]
Product Instability on Silica Gel The desired product may be degrading on the acidic surface of silica gel.[10] Deactivating the silica gel with a base or using a less acidic stationary phase can mitigate this issue.
Incomplete Removal of Polar Impurities Residual catalysts, salts, or highly polar starting materials can co-elute with the product. Perform an aqueous workup to remove water-soluble impurities before chromatography. Acid-base extraction can also be effective for separating basic or acidic impurities.
Crystallization Issues If purification is attempted by recrystallization, the choice of solvent is critical. Experiment with a range of solvents with different polarities to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Data Presentation

Table 1: Comparison of Solvent and Catalyst Effects on the Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile

MethodCatalystSolventReaction Time (h)Yield (%)Reference
ThermalTriethylamineDMSO1640[3]
ThermalSodium AcetateWater678[3]
Microwave (300W)Sodium AcetateToluene0.17 (10 min)82[3]
Microwave (300W)TriethylamineToluene0.17 (10 min)85[3]
Microwave (300W)Sodium AcetateSolvent-free0.12 (7 min)90[3]
Microwave (300W)NoneSolvent-free0.25 (15 min)65[3]

Experimental Protocols

Protocol: Three-Component Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile in Water

Materials:

  • Benzaldehyde

  • Malononitrile

  • Benzamidine hydrochloride

  • Sodium acetate

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • To a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), benzamidine hydrochloride (1 mmol), and sodium acetate (1.2 mmol).

  • Add 10 mL of distilled water to the flask.

  • The mixture is heated to reflux with constant stirring for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol: Microwave-Assisted Solvent-Free Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile

Materials:

  • Benzaldehyde

  • Malononitrile

  • Benzamidine hydrochloride

  • Sodium acetate

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine benzaldehyde (1 mmol), malononitrile (1 mmol), benzamidine hydrochloride (1 mmol), and a catalytic amount of sodium acetate.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 300W for 7 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add a small amount of ethanol to the reaction mixture and stir.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure compound.[5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants (Aldehyde, Malononitrile, Amidine HCl, Base) solvent_choice Add Solvent (e.g., Water, Toluene) or Solvent-Free start->solvent_choice heating Apply Energy (Conventional Heating or Microwave) solvent_choice->heating cooling Cool to RT heating->cooling filtration Filter Crude Product cooling->filtration recrystallization Recrystallize filtration->recrystallization product Pure Product recrystallization->product

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield of This compound cause1 Inappropriate Solvent/ Poor Solubility issue->cause1 cause2 Suboptimal Temperature/ Insufficient Energy issue->cause2 cause3 Incorrect Stoichiometry issue->cause3 cause4 Moisture/Air Contamination issue->cause4 sol1 Screen Solvents (Water, Toluene, Ethanol) cause1->sol1 Address with sol2 Increase Temperature or Use Microwave cause2->sol2 Address with sol3 Verify Reagent Amounts cause3->sol3 Address with sol4 Use Anhydrous Solvents & Inert Atmosphere cause4->sol4 Address with

Caption: A troubleshooting guide for addressing low reaction yields in this compound synthesis.

References

Technical Support Center: Identifying Impurities in 4-Aminopyrimidine-5-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of 4-Aminopyrimidine-5-carbonitrile.

Troubleshooting HPLC Analysis of this compound

This section addresses common issues encountered during the HPLC analysis of this compound and its impurities.

Question: I am seeing unexpected peaks in my chromatogram. What could they be?

Answer: Unexpected peaks in your chromatogram can originate from several sources. Based on the common synthesis routes for this compound, potential impurities can be categorized as process-related or degradation products.

  • Process-Related Impurities: These are substances that are part of the manufacturing process.

    • Unreacted Starting Materials: Depending on the synthetic route, you might see peaks corresponding to unreacted aldehydes, malononitrile, or amidine hydrochlorides.

    • Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may also appear.

    • By-products: Side reactions can lead to the formation of by-products. For instance, in a three-component reaction, an intermediate might not have been fully converted to the final product.[1]

  • Degradation Products: These arise from the breakdown of this compound under various stress conditions. Forced degradation studies are crucial for identifying these potential impurities.[2][3] Common degradation pathways are induced by:

    • Acidic and basic hydrolysis

    • Oxidation

    • Thermal stress

    • Photolytic exposure

To identify the unknown peak, a systematic approach is recommended. This can involve techniques like mass spectrometry (MS) coupled with HPLC to obtain molecular weight information of the impurity.[4]

Question: My peak shapes are poor (e.g., tailing, fronting, or splitting). What should I do?

Answer: Poor peak shapes can significantly affect the accuracy and precision of your analysis. Here are some common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Column Contamination or Degradation: The column's stationary phase can degrade over time, or strongly retained compounds from previous injections can accumulate. Try flushing the column with a strong solvent or, if necessary, replace the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its impurities, leading to peak tailing. Ensure the mobile phase pH is appropriate for the analytes.

  • Buffer Issues: Insufficient buffer capacity or an inappropriate buffer can cause peak shape problems. Ensure your buffer is correctly prepared and at a suitable concentration.

  • Co-eluting Impurities: A hidden impurity eluting very close to your main peak can cause apparent peak splitting or tailing. A change in the mobile phase composition or gradient profile may be necessary to improve resolution.

Question: The retention times for my peaks are shifting. What is the cause?

Answer: Retention time shifts can be frustrating and can indicate a problem with the stability of your HPLC system.

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to drifting retention times. Ensure the solvents are correctly proportioned and well-mixed.

  • Column Temperature Fluctuations: Inconsistent column temperature can cause retention times to vary. Use a column oven to maintain a stable temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can lead to shifts, especially in gradient elution. Ensure the column is fully equilibrated.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, shifting retention times. Regular maintenance of the pump is essential.

Frequently Asked Questions (FAQs)

What is a typical HPLC method for the analysis of this compound and its impurities?

A general reverse-phase HPLC method is suitable for the analysis of this compound. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate or phosphate buffer) and an organic solvent (such as acetonitrile or methanol).[2] Gradient elution is often preferred to achieve good separation of the main compound from its potential impurities. UV detection is typically performed at a wavelength where this compound and its impurities have significant absorbance.

What are the expected process-related impurities in this compound?

The synthesis of this compound often involves a three-component reaction of an aldehyde, malononitrile, and an amidine.[1][5] Therefore, the most likely process-related impurities are:

  • Unreacted starting materials:

    • The specific aldehyde used in the synthesis.

    • Malononitrile

    • The specific amidine hydrochloride used.

  • Intermediates: Incomplete reaction can lead to the presence of reaction intermediates.

The exact impurities will depend on the specific synthetic route employed.

How can I confirm the identity of an impurity?

Confirming the identity of an impurity typically requires a combination of analytical techniques. HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for obtaining the molecular weight of the impurity.[4] For unambiguous structure elucidation, the impurity may need to be isolated using preparative HPLC, followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Why are forced degradation studies important?

Forced degradation studies are a regulatory requirement and a critical part of method development.[3] They help to:

  • Identify potential degradation products: This information is crucial for developing a stability-indicating HPLC method that can separate the active pharmaceutical ingredient (API) from its degradation products.

  • Understand the degradation pathways: Knowing how the molecule degrades helps in developing stable formulations and defining appropriate storage conditions.

  • Demonstrate the specificity of the analytical method: The method must be able to resolve the API from all potential impurities and degradation products.

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC analysis of a this compound sample, including potential process-related impurities. Retention times and response factors are illustrative and would need to be experimentally determined.

CompoundRetention Time (min)Relative Retention Time (RRT)Response FactorSpecification Limit (%)
Malononitrile (Starting Material)2.50.421.2≤ 0.1
Benzaldehyde (Starting Material)4.80.800.9≤ 0.1
This compound6.01.001.0≥ 99.0
Unidentified Impurity 17.21.20-≤ 0.15
Dimer By-product9.51.581.1≤ 0.2

Experimental Protocols

HPLC Method for Impurity Profiling of this compound

This protocol describes a general gradient HPLC method suitable for separating this compound from its potential process-related impurities and degradation products.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a final concentration of approximately 1 mg/mL.

Forced Degradation Study Protocol

This protocol outlines the conditions for conducting forced degradation studies on this compound.

  • Acid Hydrolysis:

    • Dissolve the sample in 0.1 M HCl and heat at 80 °C for 2 hours.

    • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours.

    • Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation:

    • Expose the solid sample to UV light (254 nm) and visible light for an appropriate duration, as per ICH guidelines.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Unexpected Peak in Chromatogram check_blank Inject a Blank (Diluent) start->check_blank peak_present_blank Peak Present in Blank? check_blank->peak_present_blank ghost_peak Source is Ghost Peak (e.g., carryover, contaminated mobile phase) peak_present_blank->ghost_peak Yes peak_not_present_blank Peak Not Present in Blank peak_present_blank->peak_not_present_blank No end End: Impurity Tentatively Identified ghost_peak->end check_synthesis Review Synthesis Route peak_not_present_blank->check_synthesis is_starting_material Is it a Starting Material or Reagent? check_synthesis->is_starting_material process_impurity Process-Related Impurity is_starting_material->process_impurity Yes check_degradation Consider Degradation Pathways is_starting_material->check_degradation No process_impurity->end is_degradation_product Is it a Degradation Product? check_degradation->is_degradation_product degradation_product Degradation Product is_degradation_product->degradation_product Yes unknown_impurity Unknown Impurity (Requires further characterization, e.g., LC-MS) is_degradation_product->unknown_impurity No degradation_product->end unknown_impurity->end Impurity_Identification_Logic start Impurity Detected by HPLC lcms Perform HPLC-MS Analysis start->lcms get_mw Obtain Molecular Weight lcms->get_mw compare_mw Compare MW with Known Process-Related Substances get_mw->compare_mw match_found Match Found? compare_mw->match_found tentative_id Tentative Identification Made match_found->tentative_id Yes no_match No Match Found match_found->no_match No isolate_impurity Isolate Impurity (Preparative HPLC) no_match->isolate_impurity structural_elucidation Structural Elucidation (NMR, IR, etc.) isolate_impurity->structural_elucidation structure_confirmed Structure Confirmed structural_elucidation->structure_confirmed

References

Technical Support Center: Efficient Synthesis of 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Aminopyrimidine-5-carbonitrile. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound and its derivatives?

A1: The most prevalent and efficient method is a one-pot, three-component reaction (MCR). This reaction typically involves the condensation of an aldehyde, malononitrile, and an amidine or a related compound like urea/thiourea.[1][2] This approach is favored for its high atom economy, speed, and operational simplicity.[3] Various catalysts can be employed to optimize this reaction under different conditions, including thermal heating in water, microwave irradiation, or solvent-free systems.[1][3]

Q2: How do I choose the right catalyst for my synthesis?

A2: Catalyst selection depends on your specific experimental priorities, such as yield, reaction time, cost, and environmental impact ("green chemistry").

  • For Mild Conditions and Good Yields: Basic catalysts like sodium acetate in aqueous media are effective.[3]

  • For Green Chemistry: Solid acid catalysts, such as the biowaste-derived bone char-nPrN-SO₃H, are excellent choices as they are reusable, eco-friendly, and can be used in solvent-free conditions.[1][4] Ammonium chloride (NH₄Cl) is another simple and effective catalyst for solvent-free reactions.[2]

  • For High Throughput: Microwave-assisted synthesis can significantly reduce reaction times compared to conventional heating.[3]

Q3: Can this synthesis be performed under solvent-free conditions?

A3: Yes, solvent-free conditions are highly effective for the synthesis of pyrimidine-5-carbonitrile derivatives and are considered a green chemistry approach.[1][2][5] Catalysts like bone char-nPrN-SO₃H or ammonium chloride have been successfully used at elevated temperatures (e.g., 80 °C) to achieve excellent yields in short reaction times.[1][2]

Q4: What is the general role of the catalyst in this reaction?

A4: The catalyst's primary role is to activate the reactants and facilitate the key reaction steps. In a typical three-component synthesis, an acid catalyst protonates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the active methylene group of malononitrile (Knoevenagel condensation).[1][6] The catalyst then facilitates the subsequent Michael addition of urea/thiourea and the final cyclodehydration and aromatization steps to form the pyrimidine ring.[1]

Catalyst Performance Data

The selection of a catalyst and reaction conditions significantly impacts the efficiency of pyrimidine-5-carbonitrile synthesis. The following table summarizes the performance of various catalysts used for a model reaction involving an aromatic aldehyde, malononitrile, and urea/thiourea.

CatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference
Sodium Acetate Benzaldehyde, Malononitrile, Benzamidine HClWater/EthanolReflux6 h78[3]
Triethylamine Benzaldehyde, Malononitrile, Benzamidine HClDMSOReflux16 h40[3]
Ammonium Chloride 4-Chlorobenzaldehyde, Malononitrile, UreaSolvent-free1002 h94[2]
Bone char-nPrN-SO₃H 4-Chlorobenzaldehyde, Malononitrile, UreaSolvent-free8010 min98[1]
ChCl:2ZnCl₂ Benzaldehyde, Malononitrile, ThioureaSolvent-free802 h62[5]
None Benzaldehyde, Malononitrile, Benzamidine HClMicrowave (solvent-free)-3 minLow[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Possible Cause: Suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure the catalyst is active. Some catalysts are sensitive to air and moisture and may require handling under an inert atmosphere.[7] If using a reusable solid catalyst, it may need regeneration.[1]

    • Optimize Temperature and Time: The reaction may require a higher temperature or longer duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8] For the synthesis using bone char-nPrN-SO₃H, 80 °C was found to be optimal.[1]

    • Check Reactant Quality and Stoichiometry: Use pure, dry reactants and solvents.[7] Impurities can poison transition metal catalysts. Adjusting the stoichiometry, such as using a slight excess of the amidine or urea/thiourea component (e.g., 1.5-1.8 equivalents), can sometimes improve yields.[1][8]

    • Evaluate Solvent Choice: The solvent significantly affects reactant solubility and reaction rates. While solvent-free is often efficient, aqueous or ethanolic systems can also be effective.[3][8]

Issue 2: Formation of Side Products

  • Possible Cause: Undesired side reactions competing with the main pyrimidine synthesis pathway.

  • Troubleshooting Steps:

    • Identify Potential Byproducts: Common side products in multicomponent reactions include Knoevenagel condensation products (from the aldehyde and malononitrile) and Michael adducts.[7]

    • Adjust Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity and reduce byproduct formation.[8]

    • Modify Catalyst: The choice of catalyst can influence selectivity. A Brønsted acid catalyst, for example, is effective at promoting the desired cyclization over competing pathways.[1][8]

Issue 3: Difficulty in Product Purification

  • Possible Cause: A complex reaction mixture containing unreacted starting materials, byproducts, and catalyst residues.

  • Troubleshooting Steps:

    • Optimize for High Conversion: Aim for reaction conditions that drive the reaction to completion to minimize starting materials in the final mixture.

    • Simplify Work-up: In many cases, the product precipitates from the reaction mixture upon cooling or by adding water. The solid can then be collected by filtration and washed with a suitable solvent like cold ethanol.[1][8]

    • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain the pure compound.[2][8]

    • Choose a Separable Catalyst: Using a solid-supported or heterogeneous catalyst (e.g., bone char-nPrN-SO₃H) simplifies removal, as it can be easily filtered off from the reaction mixture.[1][7]

Experimental Protocols & Visual Guides

Protocol: Three-Component Synthesis Using a Solid Acid Catalyst

This protocol is adapted from an efficient, solvent-free method for synthesizing pyrimidine-5-carbonitrile derivatives.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Urea or Thiourea (1.8 mmol)

  • Bone char-nPrN-SO₃H catalyst (0.4 mol%)

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Ethanol and distilled water for work-up

Procedure:

  • To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), and the bone char-nPrN-SO₃H catalyst (0.4 mol%).

  • Place the flask on a preheated hot plate and stir the mixture at 80 °C.

  • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate eluent). The reaction is typically complete within 10-30 minutes.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with hot ethanol (3 x 2 mL) to remove unreacted starting materials and impurities.

  • Dry the final product. If necessary, further purify by recrystallization from ethanol.

Visual Guides

Reaction_Pathway Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde (Protonated Carbonyl) Aldehyde->Activated_Aldehyde Malononitrile Malononitrile Intermediate_I Intermediate I (Knoevenagel Adduct) Malononitrile->Intermediate_I Catalyst1 Catalyst (H+) Catalyst1->Activated_Aldehyde Activated_Aldehyde->Intermediate_I Knoevenagel Condensation Intermediate_II Intermediate II (Michael Adduct) Intermediate_I->Intermediate_II Michael Addition Urea Urea / Thiourea Urea->Intermediate_II Final_Product 4-Aminopyrimidine- 5-carbonitrile Intermediate_II->Final_Product Cyclodehydration & Aromatization

Caption: Plausible reaction mechanism for the catalyst-assisted synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start: Low or No Yield Check_TLC Check TLC: Any Starting Material Left? Start->Check_TLC All_Consumed No, All Consumed (Complex Mixture) Check_TLC->All_Consumed No Not_Consumed Yes, Starting Material Remains Check_TLC->Not_Consumed Yes Check_Byproducts Analyze for Byproducts (e.g., via NMR, MS) All_Consumed->Check_Byproducts Check_Conditions Check Reaction Conditions: Temp, Time, Atmosphere Not_Consumed->Check_Conditions Conditions_OK Conditions OK Check_Conditions->Conditions_OK Optimal Optimize_Conditions Action: Increase Temp/Time Use Inert Atmosphere Check_Conditions->Optimize_Conditions Not Optimal Check_Catalyst Check Catalyst Activity & Reactant Purity Conditions_OK->Check_Catalyst End Problem Solved Optimize_Conditions->End Catalyst_OK Catalyst/Reagents OK Check_Catalyst->Catalyst_OK OK Replace_Catalyst Action: Use Fresh Catalyst Purify Reagents/Solvents Check_Catalyst->Replace_Catalyst Suspect Catalyst_OK->Check_Byproducts Replace_Catalyst->End Byproducts_Present Byproducts Identified Check_Byproducts->Byproducts_Present Yes Check_Byproducts->End No obvious byproducts (Re-evaluate protocol) Optimize_Selectivity Action: Lower Temperature Change Catalyst or Stoichiometry Byproducts_Present->Optimize_Selectivity Optimize_Selectivity->End

Caption: A step-by-step workflow for troubleshooting low-yield synthesis reactions.

Catalyst_Selection Start What is your main priority? Green_Chem Green Chemistry & Reusability Start->Green_Chem Sustainability Mild_Conditions Mild Conditions & Simplicity Start->Mild_Conditions Ease of Use Speed Speed / High Throughput Start->Speed Time Low_Cost Low Cost & Availability Start->Low_Cost Budget Catalyst1 Recommendation: Solid Acid Catalyst (e.g., Bone char-SO3H) or DES (ChCl:2ZnCl2) Green_Chem->Catalyst1 Catalyst2 Recommendation: Sodium Acetate in Water/Ethanol Mild_Conditions->Catalyst2 Catalyst3 Recommendation: Microwave-Assisted Synthesis Speed->Catalyst3 Catalyst4 Recommendation: Ammonium Chloride (Solvent-free) Low_Cost->Catalyst4

Caption: Decision tree for selecting a catalyst based on experimental priorities.

References

Technical Support Center: Managing the Thermal Stability of 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with 4-Aminopyrimidine-5-carbonitrile. It provides essential information, troubleshooting advice, and standardized protocols to ensure the safe handling and reliable use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a pyrimidine derivative. These types of molecules are significant in pharmaceutical and biological research due to their presence in essential biomolecules like DNA and RNA. It may be used as a reactant in the synthesis of other complex molecules, such as 1H-pyrimido[4,5-d]pyrimidine-2,4-dione.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents and sources of heat or ignition.

Q3: What are the known physical properties of this compound?

A3: this compound is typically a white to brown solid. Its melting point is consistently reported in the range of 251-255 °C.

Q4: What are the primary safety hazards associated with this compound?

A4: The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, an allergic skin reaction, and serious eye damage. Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated area or a fume hood.

Troubleshooting Guide

Q1: My sample of this compound has turned yellow/brown. Is it still usable?

A1: Discoloration from its typical white or off-white appearance can be an indicator of degradation or the presence of impurities. While it might not be completely decomposed, its purity is compromised. For sensitive applications requiring high purity, it is strongly recommended to use a fresh, uncolored batch. You can verify the purity of the discolored sample using techniques like HPLC or NMR before deciding on its use.

Q2: I am running a reaction at an elevated temperature and my yields are inconsistent or lower than expected. Could the thermal stability of this compound be the issue?

A2: Yes, it is possible. Although the compound has a high melting point, it may begin to decompose at temperatures below its melting point, especially during prolonged heating. This degradation can lead to lower yields and the formation of impurities. It is advisable to perform a thermal analysis (DSC/TGA) on the compound to determine its decomposition onset temperature under your specific experimental conditions (e.g., heating rate, atmosphere). If decomposition is suspected, consider lowering the reaction temperature, reducing the reaction time, or using a more thermally stable derivative if available.

Q3: I observed an unexpected exothermic event in my Differential Scanning Calorimetry (DSC) analysis before the melting point. What does this signify?

A3: An exotherm before the melting endotherm is a strong indication of a decomposition process. This is a critical safety concern as it suggests the compound can release a significant amount of energy upon heating, which could lead to a thermal runaway reaction in a larger scale setup. This underscores the importance of not heating the compound close to its melting point without proper thermal hazard assessment.

Q4: How can I safely handle the compound for high-temperature applications?

A4: When working at elevated temperatures, always conduct experiments in a well-ventilated fume hood and wear appropriate PPE. Use the smallest scale possible for initial experiments. Employ a controlled heating mantle with a thermocouple to prevent temperature overshooting. It is crucial to have a cooling system (e.g., an ice bath) readily available to quickly quench the reaction if any signs of uncontrolled decomposition (e.g., rapid gas evolution, sudden color change) are observed.

Data Presentation

Thermal PropertyValueMethodNotes
Melting Point (T_m) 251-255 °CCapillary MethodThe compound melts with decomposition.
Decomposition Onset (T_onset) Data not availableDSC/TGATo be determined by the user.
Peak Decomposition Temp (T_peak) Data not availableDSC/TGATo be determined by the user.
Mass Loss (%) Data not availableTGATo be determined by the user.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).

    • Determine the onset temperature and peak temperature for each thermal event. An exotherm immediately following the melt is indicative of decomposition.

Protocol 2: Assessment of Mass Loss by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample mass (or mass %) as a function of temperature.

    • Determine the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.

Visualizations

The following diagrams illustrate key workflows for managing the thermal stability of this compound.

G cluster_0 Troubleshooting Workflow Start Observed Issue (e.g., Low Yield, Discoloration) CheckStorage Were storage conditions (cool, dry, dark) met? Start->CheckStorage CheckTemp Was the compound exposed to high temperatures? CheckStorage->CheckTemp Yes PurityAnalysis Action: Perform Purity Analysis (e.g., HPLC, NMR) CheckStorage->PurityAnalysis No CheckTemp->PurityAnalysis No ThermalAnalysis Action: Perform Thermal Analysis (DSC/TGA) CheckTemp->ThermalAnalysis Yes IsPure Is the sample pure? PurityAnalysis->IsPure ModifyConditions Resolution: Modify experimental conditions (e.g., lower temp) ThermalAnalysis->ModifyConditions UseNew Resolution: Use a new batch of the compound IsPure->UseNew No IsPure->ModifyConditions Yes

Caption: Troubleshooting workflow for thermal instability issues.

G cluster_1 Logical Process for Thermal Stability Assessment Inputs Inputs Process Process Compound 4-Aminopyrimidine- 5-carbonitrile Sample Heating Controlled Heating (Defined Rate & Atmosphere) Compound->Heating Instruments Analytical Instruments (DSC, TGA) Instruments->Heating Outputs Outputs DataAcq Data Acquisition (Heat Flow / Mass Loss) Heating->DataAcq DecompTemp Decomposition Profile (T_onset, T_peak) DataAcq->DecompTemp MassLoss Mass Loss Curve DataAcq->MassLoss HazardAss Thermal Hazard Assessment DecompTemp->HazardAss MassLoss->HazardAss SafeLimits Safe Operating Limits HazardAss->SafeLimits

Caption: Logical process for thermal stability assessment.

avoiding polymerization in 4-Aminopyrimidine-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminopyrimidine-5-carbonitrile. The primary focus is to address the common issue of unwanted polymerization during chemical reactions and to provide strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in reactions involving this compound?

A1: Polymerization of this compound is believed to occur primarily through an intermolecular reaction between the amino group (-NH₂) of one molecule and the nitrile group (-C≡N) of another. This reaction can be initiated under certain conditions, leading to the formation of oligomers or high molecular weight polymers. The inherent nucleophilicity of the amino group and the electrophilicity of the nitrile carbon make the molecule susceptible to this self-condensation, especially at elevated temperatures or in the presence of certain catalysts.

Q2: How do reaction conditions influence the likelihood of polymerization?

A2: Reaction conditions play a crucial role in promoting or preventing polymerization. Key factors include:

  • Temperature: High temperatures can provide the necessary activation energy for the polymerization reaction to occur. It is often advisable to run reactions at the lowest effective temperature.

  • pH (Acidity/Basicity): Both acidic and basic conditions can potentially catalyze polymerization. Strong acids can activate the nitrile group, making it more susceptible to nucleophilic attack. Conversely, strong bases can deprotonate the amino group, increasing its nucleophilicity. Careful control of pH is therefore essential.

  • Catalysts: The choice of catalyst can significantly impact the reaction outcome. While some catalysts are selective for the desired transformation, others may inadvertently promote the polymerization side reaction. Lewis acids, for instance, can coordinate to the nitrile nitrogen, activating it towards nucleophilic attack.

  • Concentration: High concentrations of this compound can increase the frequency of intermolecular collisions, potentially leading to a higher rate of polymerization.

Q3: Are there any specific reagents or additives that can help suppress polymerization?

A3: While specific inhibitors for this particular polymerization are not widely documented, general strategies for controlling similar reactions can be applied. These include:

  • Protecting Groups: Temporarily protecting the amino group with a suitable protecting group can prevent it from participating in polymerization. The protecting group can be removed in a subsequent step once the desired reaction at the nitrile group is complete.

  • Use of Non-coordinating Solvents: The choice of solvent can influence reaction pathways. Non-polar, aprotic solvents may be less likely to facilitate the proton transfers that can be involved in some polymerization mechanisms.

  • Controlled Addition of Reagents: Slow, dropwise addition of reagents can help to maintain a low instantaneous concentration of reactive species, thereby minimizing side reactions.

Q4: How can I detect the presence of polymeric byproducts in my reaction mixture?

A4: The formation of polymers is often indicated by the appearance of an insoluble, tacky, or amorphous solid in the reaction vessel. Spectroscopic techniques can also be used for detection:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Polymer formation can lead to significant broadening of peaks in the ¹H and ¹³C NMR spectra.

  • Infrared (IR) Spectroscopy: The disappearance or significant reduction of the sharp nitrile peak (around 2220-2260 cm⁻¹) and changes in the N-H stretching region (around 3100-3500 cm⁻¹) can indicate polymer formation.

  • Thin Layer Chromatography (TLC): Polymeric material will typically remain at the baseline of the TLC plate.

Q5: What are the recommended methods for purifying this compound derivatives from polymeric impurities?

A5: If polymerization has occurred, purification can be challenging due to the often-insoluble nature of the polymer. Common purification techniques include:

  • Recrystallization: If the desired product is crystalline and soluble in a suitable solvent at elevated temperatures, recrystallization can be an effective method to separate it from the amorphous polymer.

  • Column Chromatography: Flash column chromatography using an appropriate solvent system can separate the desired compound from polymeric byproducts, which will either remain on the column or elute with very polar solvents.

  • Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble but the polymer is insoluble can help to wash away impurities.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and preventing polymerization in your reactions.

Problem Potential Cause Recommended Action
Formation of an insoluble, tacky solid during the reaction. Polymerization of the starting material or product.- Lower the reaction temperature. - Decrease the concentration of this compound. - Investigate the effect of pH; consider running the reaction under neutral conditions if possible. - Screen different catalysts or solvents.
Low yield of the desired product with a significant amount of baseline material on TLC. Competing polymerization side reaction.- Optimize the order of reagent addition. Adding the this compound slowly to the reaction mixture may help. - Re-evaluate the stoichiometry of your reagents. - Consider using a protecting group for the amine functionality.
Difficulty in isolating the product due to contamination with a sticky substance. Co-precipitation of the product with the polymer.- Attempt to dissolve the crude mixture in a strong solvent and then precipitate the desired product by adding an anti-solvent. - Utilize column chromatography with a gradient elution to achieve separation.
Reaction works initially but then appears to stall or decompose. Gradual formation of polymer which may trap reagents or catalyze decomposition.- Monitor the reaction closely by TLC or LC-MS to determine the point at which the side reaction becomes significant. - Consider a two-step process where the initial product is isolated before proceeding to a subsequent reaction.

Experimental Protocols

General Protocol for Minimizing Polymerization in a Substitution Reaction

This protocol provides a general framework for a nucleophilic substitution reaction on the pyrimidine ring, designed to minimize polymerization.

Materials:

  • This compound

  • Electrophile

  • A suitable base (e.g., K₂CO₃, Et₃N)

  • Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a clean, dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the electrophile and the anhydrous solvent.

  • In a separate flask, dissolve the this compound in the anhydrous solvent.

  • Slowly add the solution of this compound to the reaction flask containing the electrophile at room temperature over a period of 30-60 minutes using a dropping funnel.

  • After the addition is complete, add the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 50-60 °C) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding cold water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Polymerization

Troubleshooting_Workflow Start Reaction Shows Signs of Polymerization Check_Temp Was Reaction Temperature Too High? Start->Check_Temp Check_Conc Was Reactant Concentration Too High? Check_Temp->Check_Conc No Lower_Temp Action: Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_pH Was pH Extreme (Strong Acid/Base)? Check_Conc->Check_pH No Lower_Conc Action: Reduce Reactant Concentration Check_Conc->Lower_Conc Yes Check_Catalyst Is the Catalyst Promoting Polymerization? Check_pH->Check_Catalyst No Adjust_pH Action: Adjust to Milder pH Check_pH->Adjust_pH Yes Change_Catalyst Action: Screen Alternative Catalysts Check_Catalyst->Change_Catalyst Yes End Optimized Reaction: Polymerization Minimized Check_Catalyst->End No Lower_Temp->End Lower_Conc->End Adjust_pH->End Change_Catalyst->End

Caption: A logical workflow to diagnose and address polymerization issues.

Proposed Polymerization Pathway

Polymerization_Mechanism Monomer1 4-Aminopyrimidine- 5-carbonitrile (Molecule 1) Transition_State Nucleophilic Attack Monomer1->Transition_State Amino Group (-NH2) Monomer2 4-Aminopyrimidine- 5-carbonitrile (Molecule 2) Monomer2->Transition_State Nitrile Group (-CN) Dimer Dimer Intermediate Transition_State->Dimer Polymer Polymer Chain Dimer->Polymer Further Propagation

Caption: Proposed mechanism of polymerization via nucleophilic attack.

Validation & Comparative

Spectroscopic Comparison of 4-Aminopyrimidine-5-carbonitrile and Related Heterocyclic Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document details the ¹H and ¹³C NMR spectral data for 4-aminopyridine and 2-aminopyrimidine. Furthermore, to provide a more relevant comparison to the target molecule, the experimental NMR data for 2,4-diaminopyrimidine-5-carbonitrile is included. This allows for an examination of the electronic effects of the nitrile group and an additional amino group on the pyrimidine ring.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for the comparator compounds. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4-Aminopyridine DMSO-d₆H-2, H-67.82d6.2
H-3, H-56.55d6.2
NH₂6.18s-
2-Aminopyrimidine CDCl₃H-4, H-68.25d4.8
H-56.55t4.8
NH₂5.20s (br)-
2,4-Diaminopyrimidine-5-carbonitrile [1]-NH₂6.9s-
H-68.05s-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventCarbonChemical Shift (δ, ppm)
4-Aminopyridine DMSO-d₆C-4154.5
C-2, C-6149.8
C-3, C-5108.0
2-Aminopyrimidine CDCl₃C-2163.1
C-4, C-6158.4
C-5110.1
2,4-Diaminopyrimidine-5-carbonitrile [1]-C-2 & C-4167.2 & 166.6
C-6161.3
C≡N117.0
C-583.0

Structural Representation

The chemical structure of the target compound, 4-aminopyrimidine-5-carbonitrile, is presented below to provide a clear reference for the anticipated NMR signals.

G Chemical Structure of this compound N1 N C6 C N1->C6 C2 C C2->N1 N3 N N3->C2 C4 C C4->N3 N_amino NH₂ C4->N_amino C5 C C5->C4 CN_C C C5->CN_C C6->C5 CN_N N CN_C->CN_N

Caption: Chemical structure of this compound.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, which would be applicable for this compound and its analogs.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • The solution is then transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift calibration (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Spectroscopy:

    • The spectrometer is tuned and the magnetic field is shimmed on the sample to achieve optimal resolution.

    • A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum.

    • Key acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum, resulting in singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0-200 ppm) is used.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain NMR spectra.

  • Phase correction and baseline correction are applied to the spectra.

  • The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS).

  • Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.

  • Coupling constants (J-values) are measured from the splitting patterns of the signals.

Logical Workflow for NMR-Based Structural Elucidation

The process of determining the structure of a novel compound like this compound using NMR spectroscopy follows a logical progression.

workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (Optional) cluster_interpretation Data Interpretation and Structure Assembly H1_NMR ¹H NMR ChemShift Chemical Shift Analysis H1_NMR->ChemShift Integration Integration Analysis H1_NMR->Integration Coupling Coupling Constant Analysis H1_NMR->Coupling C13_NMR ¹³C NMR C13_NMR->ChemShift COSY COSY (¹H-¹H Correlation) Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC (¹H-¹³C Correlation) HSQC->Connectivity HMBC HMBC (Long-Range ¹H-¹³C Correlation) HMBC->Connectivity ChemShift->Connectivity Integration->Connectivity Coupling->Connectivity Structure Propose/Confirm Structure Connectivity->Structure

Caption: A logical workflow for structure elucidation using NMR.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry of 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of heterocyclic compounds like 4-Aminopyrimidine-5-carbonitrile is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating the molecular weight and fragmentation patterns of such molecules, providing critical insights for chemical synthesis, metabolite identification, and drug discovery pipelines.

This guide offers a comprehensive comparison of the mass spectrometric behavior of this compound and its derivatives. By examining experimental data from related compounds and applying established fragmentation principles, we provide a predictive analysis of its mass spectrum, empowering researchers to interpret their own experimental findings with greater confidence.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization MethodParent Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound (Predicted) C5H4N4120.11[1]EI12093, 66, 52
4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrileC17H12N4272.30EI272169, 142, 104, 77
4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrileC15H10N4S278.33EI278175, 133, 104, 77
2-AminopyrimidineC4H5N395.10EI9568, 42, 41

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through a series of characteristic losses dictated by the pyrimidine ring structure and its substituents. The molecular ion (M+) is expected at an m/z of 120.

Fragmentation_of_this compound M This compound (M+) m/z = 120 F1 [M-HCN]+ m/z = 93 M->F1 - HCN F2 [M-2HCN]+ m/z = 66 F1->F2 - HCN F3 [C3H2N]+ m/z = 52 F2->F3 - N2

Caption: Predicted fragmentation of this compound.

A primary fragmentation event is the loss of a neutral hydrogen cyanide (HCN) molecule from the pyrimidine ring, a common fragmentation pathway for nitrogen-containing heterocyclic compounds, resulting in a fragment ion at m/z 93. Subsequent loss of another HCN molecule can lead to a fragment at m/z 66. Further fragmentation can yield smaller, stable nitrile-containing cations.

Experimental Protocols

A standard protocol for the analysis of this compound and its derivatives by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is outlined below. For electrospray ionization (ESI) analysis, the compound would be dissolved in a suitable solvent and introduced directly into the mass spectrometer.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions (for GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is typically used.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[2]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a pyrimidine derivative like this compound.

MS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Solid Compound Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/Ion Trap) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectrumGeneration Mass Spectrum Generation DataAcquisition->SpectrumGeneration LibrarySearch Spectral Library Search SpectrumGeneration->LibrarySearch Interpretation Fragmentation Pattern Interpretation SpectrumGeneration->Interpretation

Caption: General workflow for GC-MS analysis.

Comparison with Alternatives

The choice of analytical technique for this compound depends on the research question. While GC-MS with EI is excellent for volatile, thermally stable compounds and provides reproducible fragmentation patterns for structural elucidation, other techniques offer distinct advantages.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a softer ionization technique, often resulting in a more prominent protonated molecule ([M+H]+) peak and less fragmentation. This is particularly useful for confirming the molecular weight of the compound. Predicted m/z values for common adducts of this compound in ESI-MS are [M+H]+ at 121.05087 and [M+Na]+ at 143.03281.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. This is invaluable for confirming the identity of unknown compounds.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, specific fragment ions are selected and further fragmented. This technique is powerful for detailed structural elucidation and for distinguishing between isomers that might produce similar full-scan mass spectra.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 4-Aminopyrimidine-5-carbonitrile Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of 4-aminopyrimidine-5-carbonitrile analogs reveals a versatile scaffold with significant potential in the development of novel therapeutics, particularly in oncology. These compounds have demonstrated a wide range of biological activities, including potent antiproliferative effects against various cancer cell lines and targeted inhibition of key enzymes involved in cell growth and signaling pathways. This guide provides a comparative analysis of the biological activity of several this compound analogs, supported by experimental data and detailed protocols to aid researchers in the field of drug development.

Comparative Biological Activity of this compound Analogs

The following table summarizes the in vitro biological activity of selected this compound analogs from various studies. The data highlights the structure-activity relationships (SAR) and the diverse therapeutic targets of this class of compounds.

Compound IDStructureTarget Cell Line(s)/EnzymeIC50 (µM)Reference
3c 4-amino-6-methyl-2-(p-tolyl)pyrimidine-5-carbonitrileLoVo, HCT-116Potent inhibition (qualitative)[1]
3h 4-amino-2-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrileLoVo, HCT-116, A549Potent inhibition (qualitative)[1]
9d Pyrimidine-5-carbonitrile derivativeHCT-116, MCF-710.33 (HCT-116), >30 (MCF-7)[2][3]
11e Pyrimidine-5-carbonitrile derivativeHCT-116, MCF-71.14 (HCT-116), 1.54 (MCF-7)[2][3]
12b Pyrimidine-5-carbonitrile derivativeHCT-116, MCF-78.96 (HCT-116), 11.83 (MCF-7)[2][3]
12d Pyrimidine-5-carbonitrile derivativeHCT-116, MCF-79.52 (HCT-116), 10.33 (MCF-7)[2][3]
11c Pyrimidine-5-carbonitrile derivativeVEGFR-21.38[2]
11e Pyrimidine-5-carbonitrile derivativeVEGFR-20.61[2][3]
12b Pyrimidine-5-carbonitrile derivativeVEGFR-20.53[2][3]
12c Pyrimidine-5-carbonitrile derivativeVEGFR-20.74[2]
10b Pyrimidine-5-carbonitrile derivativeHepG2, A549, MCF-73.56 (HepG2), 5.85 (A549), 7.68 (MCF-7)[4]
10b Pyrimidine-5-carbonitrile derivativeEGFR0.00829[4]
12b Morpholinopyrimidine-5-carbonitrilemTOR0.83[5]
12d Morpholinopyrimidine-5-carbonitrilemTOR2.85[5]
7c 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivativeCNS cancer (SNB-75), Ovarian cancer (OVCAR-4)<0.01 (SNB-75), 0.64 (OVCAR-4)[6]
7c 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivativeEGFRT790M, EGFRWT, PI3Kδ0.08 (EGFRT790M), 0.13 (EGFRWT), 0.64 (PI3Kδ)[6]
7f 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivativeK562Most active in series[7]
7f 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivativePI3Kδ, PI3Kγ, AKT-16.99 (PI3Kδ), 4.01 (PI3Kγ), 3.36 (AKT-1)[7]

Key Experimental Protocols

A fundamental aspect of comparing biological activity is understanding the methodologies used to generate the data. Below are detailed protocols for common assays cited in the evaluation of this compound analogs.

In Vitro Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[8]

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5x10^4 to 1x10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assays (e.g., VEGFR-2, EGFR, PI3K)

Enzyme-linked immunosorbent assays (ELISAs) or other kinase activity kits are commonly used to determine the inhibitory activity of compounds against specific kinases.[2][4][5]

General Procedure (Example for VEGFR-2):

  • Assay Plate Preparation: A 96-well plate is coated with a substrate for the kinase (e.g., a peptide containing the tyrosine phosphorylation site).

  • Reaction Mixture: The test compounds at various concentrations, the kinase (e.g., recombinant human VEGFR-2), and ATP are added to the wells.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.

  • Detection: After incubation, the reaction is stopped, and a specific antibody that recognizes the phosphorylated substrate is added. This is followed by the addition of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the enzyme on the secondary antibody is added, which generates a colorimetric or chemiluminescent signal.

  • Measurement and Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing Cellular Mechanisms and Experimental Design

To better understand the context of the biological evaluations, the following diagrams illustrate a key signaling pathway targeted by these analogs and a general workflow for their biological screening.

Signaling_Pathway Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Analog 4-Aminopyrimidine- 5-carbonitrile Analog Analog->RTK Inhibits Analog->PI3K Inhibits Analog->mTOR Inhibits

Caption: Targeted signaling pathways for this compound analogs.

Experimental_Workflow Synthesis Analog Synthesis & Purification Screening In Vitro Antiproliferative Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Analogs) Screening->Hit_ID Enzyme_Assay Target-Based Enzyme Inhibition Assays (e.g., Kinase Assays) Hit_ID->Enzyme_Assay Yes SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Yes Enzyme_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the biological evaluation of novel analogs.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structures of 4-Aminopyrimidine-5-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While the precise crystal structure of the parent compound 4-aminopyrimidine-5-carbonitrile remains elusive in publicly accessible crystallographic databases, a detailed comparative analysis of its derivatives offers valuable insights into the supramolecular chemistry and solid-state packing of this important heterocyclic scaffold. This guide provides a comprehensive comparison of the X-ray crystal structures of two selected derivatives, 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile and 4-amino-2,6-diphenylpyrimidine-5-carbonitrile, supplemented with detailed experimental protocols for their crystallographic analysis.

This information is crucial for researchers and drug development professionals working with pyrimidine-based compounds, as understanding their solid-state properties is paramount for polymorphism screening, formulation development, and rational drug design.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives of this compound, providing a basis for comparing their solid-state structures.

Parameter4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile4-amino-2,6-diphenylpyrimidine-5-carbonitrile
CCDC Number 18589671034081
Chemical Formula C₁₀H₁₃N₅C₁₇H₁₂N₄
Formula Weight 203.25272.30
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 8.423(3)11.123(2)
b (Å) 12.011(4)8.434(2)
c (Å) 10.989(4)15.111(3)
α (°) 9090
β (°) 109.89(3)98.45(3)
γ (°) 9090
Volume (ų) 1045.1(6)1399.9(5)
Z 44
Density (calc) (Mg/m³) 1.2911.291
Radiation type Mo KαMo Kα
Wavelength (Å) 0.710730.71073
Temperature (K) 293(2)296(2)
R-factor (%) 4.84.3

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and single-crystal X-ray diffraction analysis of the two compared derivatives.

Synthesis and Crystallization of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile

A mixture of 4-amino-6-chloropyrimidine-5-carbonitrile (1.0 g, 6.5 mmol) and piperidine (2.4 g, 28 mmol) in ethanol (20 mL) was refluxed for 4 hours. The reaction mixture was then cooled, and the precipitated solid was filtered, washed with ethanol, and dried. The crude product was recrystallized from a mixture of dimethylformamide and water to yield colorless single crystals suitable for X-ray diffraction.

Synthesis and Crystallization of 4-amino-2,6-diphenylpyrimidine-5-carbonitrile

A mixture of benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), benzamidine hydrochloride (1.57 g, 10 mmol), and sodium ethoxide (0.68 g, 10 mmol) in ethanol (30 mL) was stirred at room temperature for 24 hours. The resulting precipitate was filtered, washed with ethanol, and recrystallized from ethanol to afford colorless crystals suitable for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

For both compounds, a single crystal of suitable dimensions was mounted on a goniometer head. X-ray diffraction data were collected at the specified temperatures using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, from synthesis to data analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_output Final Output synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: General workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Validation of 4-Aminopyrimidine-5-carbonitrile Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic validation of synthesized 4-aminopyrimidine-5-carbonitrile. It offers a comparative analysis of expected spectroscopic data against a substituted derivative, 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile, to highlight key structural differences discernible through common spectroscopic techniques. Detailed experimental protocols and data interpretation are provided to assist in the unambiguous confirmation of the target molecule.

Introduction

This compound is a crucial heterocyclic building block in the synthesis of various biologically active compounds.[1][2] Its structural verification after synthesis is a critical step in the drug discovery and development pipeline. This guide outlines the standard spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of this compound. A common synthetic route involves a three-component reaction between an aldehyde, malononitrile, and an amidine.[1][3]

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for this compound and compare it with a substituted analog, 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile, to illustrate the influence of substituents on the spectroscopic signatures.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆)

CompoundProton AssignmentExpected Chemical Shift (δ, ppm)
This compound-NH₂~7.0-8.0 (broad singlet)
H2~8.5 (singlet)
H6~8.8 (singlet)
4-Amino-2,6-diphenylpyrimidine-5-carbonitrile[1]-NH₂ & Ar-H7.52-8.41 (multiplet)

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d₆)

CompoundCarbon AssignmentExpected Chemical Shift (δ, ppm)
This compoundC5~83.0
-C≡N~117.0
C2~158.0
C6~161.3
C4~167.0
4-Amino-2,6-diphenylpyrimidine-5-carbonitrile[1]C584.89
-C≡N116.89
Aromatic C128.89, 128.99, 129.00, 129.09, 131.42, 132.05, 137.00, 137.04
C2, C6, C4164.46, 165.06, 168.63

Table 3: IR Spectral Data Comparison (KBr Pellet)

CompoundFunctional GroupExpected Wavenumber (cm⁻¹)
This compoundN-H Stretch~3400-3200
C≡N Stretch~2220
C=N Stretch~1640
4-Amino-2,6-diphenylpyrimidine-5-carbonitrile[1]N-H Stretch3478, 3344
C≡N Stretch2212
C=N Stretch1641, 1617
Aromatic C=C1542

Table 4: Mass Spectrometry Data Comparison

CompoundIonization ModeExpected m/z Value
This compoundESI+121.05 [M+H]⁺
4-Amino-2,6-diphenylpyrimidine-5-carbonitrile[1]EI+272 [M]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program for a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a proton-decoupled pulse program.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

3.2 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dried sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

3.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: Mass Spectrometer with Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Sample Preparation (for ESI):

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquisition (ESI Positive Mode):

    • Set the ion source to positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI or [M]⁺ for EI) and compare the observed m/z value with the calculated exact mass of the compound (C₅H₄N₄, Exact Mass: 120.04).

Visualized Workflows and Relationships

Experimental Workflow for Spectroscopic Validation

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation start Synthesized Product purification Purification (e.g., Recrystallization) start->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Compare with Reference Data nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Caption: Workflow for synthesis, purification, and spectroscopic validation.

Logical Relationship for Structure Confirmation

G cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr_data NMR Data (Chemical Shifts, Multiplicity) connectivity Proton & Carbon Skeleton nmr_data->connectivity ir_data IR Data (Vibrational Frequencies) functional_groups Functional Groups (-NH₂, -C≡N) ir_data->functional_groups ms_data MS Data (Molecular Ion Peak) molecular_weight Molecular Weight ms_data->molecular_weight structure This compound Structure connectivity->structure functional_groups->structure molecular_weight->structure

Caption: Data interpretation for structural confirmation.

References

comparative study of different synthetic routes to 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-aminopyrimidine-5-carbonitrile, a crucial building block in the development of various therapeutic agents. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile structure allows for further functionalization, leading to the development of molecules with a wide range of therapeutic applications, including kinase inhibitors and other targeted therapies. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide evaluates two distinct and effective strategies for its preparation: a one-pot, three-component synthesis and a two-step approach involving an activated malononitrile intermediate.

Data Presentation

The following tables summarize the quantitative data for the two primary synthetic routes to this compound.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Three-Component Synthesis (Adapted)Route 2: From Ethoxymethylenemalononitrile
Starting Materials Malononitrile, Formaldehyde, Formamidine hydrochlorideMalononitrile, Triethyl orthoformate, Acetic anhydride, Formamidine hydrochloride
Key Intermediates In-situ generated aminomethylene-malononitrileEthoxymethylenemalononitrile
Number of Steps 1 (One-pot)2
Reported/Expected Yield High (e.g., 92.6% for a similar reaction)[1]High (Yields for analogous reactions are generally good)
Reaction Time 4-5 hours6-10 hours (total for both steps)
Reaction Temperature 65-70°C110-140°C (for intermediate), Reflux (for final step)
Solvents tert-Butanol, WaterAcetic anhydride (for intermediate), Ethanol (for final step)
Catalyst/Reagent tert-Butyl hydroperoxideSodium ethoxide (for final step)

Table 2: Starting Material Analysis

Starting MaterialSupplier AvailabilityRelative CostKey Considerations
Malononitrile Widely availableLowToxic, handle with care.
Formaldehyde (30% aq.) Widely availableVery LowToxic and volatile.
Formamidine hydrochloride Widely availableModerateHygroscopic.
Triethyl orthoformate Widely availableLow to ModerateMoisture sensitive.
Acetic anhydride Widely availableLowCorrosive and lachrymatory.

Experimental Protocols

Route 1: One-Pot Three-Component Synthesis (Adapted Protocol)

This protocol is adapted from the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile[1]. This one-pot reaction offers high efficiency and atom economy.

Procedure:

  • To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butanol (10 g), formamidine hydrochloride (1.0 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).

  • Heat the mixture to 65-70°C and maintain for 4 hours.

  • Cool the reaction mixture to 20-25°C.

  • Add 70 wt% tert-butyl hydroperoxide (1.4 g) and stir the reaction at 30-35°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by cooling the mixture to induce precipitation, followed by filtration, washing with cold water, and drying. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Route 2: Synthesis from Ethoxymethylenemalononitrile

This two-step route involves the preparation of a key intermediate, ethoxymethylenemalononitrile, followed by cyclization with formamidine.

Step 1: Synthesis of Ethoxymethylenemalononitrile [2]

  • In a reaction vessel equipped for reflux, combine triethyl orthoformate (67.3 g, 0.454 mol), malononitrile (20.0 g, 0.302 mol), and acetic anhydride (77.2 g, 0.75 mol).

  • Heat the mixture under reflux at 110-140°C for 4-5 hours.

  • After the reaction is complete, concentrate the mixture at 70°C under reduced pressure to obtain the crude solid product.

  • The pure ethoxymethylenemalononitrile can be obtained by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL).

  • To this solution, add formamidine hydrochloride (0.81 g, 10 mmol) and stir for 15 minutes.

  • Add ethoxymethylenemalononitrile (1.22 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain this compound.

Comparative Analysis

Route 1 (Three-Component Synthesis): This approach is highly convergent and atom-economical, proceeding in a single pot. The reported high yield for a closely related analogue suggests this could be a very efficient method[1]. The use of aqueous formaldehyde and common solvents makes it relatively straightforward. However, the use of tert-butyl hydroperoxide requires appropriate safety precautions. The directness of this one-pot procedure is a significant advantage for large-scale production.

Route 2 (From Ethoxymethylenemalononitrile): This two-step synthesis offers a more controlled approach. The intermediate, ethoxymethylenemalononitrile, is a stable and commercially available compound, or it can be synthesized in good yield[2]. This route avoids the use of an oxidizing agent in the final step. While it involves an additional step of isolating the intermediate, it may offer better control over purity and side reactions. The reaction conditions for both steps are well-established for analogous syntheses.

Mandatory Visualization

G Route 1: Three-Component Synthesis malononitrile Malononitrile reaction_pot One-Pot Reaction (t-BuOH, H2O, 65-70°C) + t-BuOOH malononitrile->reaction_pot formaldehyde Formaldehyde formaldehyde->reaction_pot formamidine Formamidine Hydrochloride formamidine->reaction_pot product 4-Aminopyrimidine- 5-carbonitrile reaction_pot->product

Caption: One-pot, three-component synthesis of this compound.

G Route 2: From Ethoxymethylenemalononitrile cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization malononitrile Malononitrile reaction1 Reflux (110-140°C) malononitrile->reaction1 triethyl_orthoformate Triethyl Orthoformate triethyl_orthoformate->reaction1 acetic_anhydride Acetic Anhydride acetic_anhydride->reaction1 intermediate Ethoxymethylenemalononitrile reaction1->intermediate intermediate_ref Ethoxymethylenemalononitrile formamidine Formamidine Hydrochloride reaction2 NaOEt, EtOH Reflux formamidine->reaction2 product 4-Aminopyrimidine- 5-carbonitrile reaction2->product intermediate_ref->reaction2

Caption: Two-step synthesis via an ethoxymethylenemalononitrile intermediate.

G Comparative Workflow cluster_route1 Route 1 cluster_route2 Route 2 start Starting Materials r1_step1 Three-Component Reaction start->r1_step1 Malononitrile, Formaldehyde, Formamidine r2_step1 Intermediate Synthesis start->r2_step1 Malononitrile, Triethyl Orthoformate end_product 4-Aminopyrimidine- 5-carbonitrile r1_step1->end_product r2_step2 Cyclization r2_step1->r2_step2 Ethoxymethylenemalononitrile r2_step2->end_product

Caption: Logical workflow comparing the two synthetic routes.

References

A Comparative Guide to 4-Aminopyrimidine-5-carbonitrile and 4-Aminopyridine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-Aminopyrimidine-5-carbonitrile and 4-aminopyridine, supported by available experimental data. While 4-aminopyridine is a well-characterized potassium channel blocker with established clinical applications, this compound is primarily utilized as a versatile scaffold in the synthesis of potent kinase inhibitors. This document summarizes their distinct roles and performance in various biological assays.

General Properties

PropertyThis compound4-Aminopyridine
IUPAC Name This compoundPyridin-4-amine
Synonyms 4-Amino-5-cyanopyrimidine4-AP, Fampridine, Dalfampridine
Molecular Formula C₅H₄N₄C₅H₆N₂
Molecular Weight 120.11 g/mol 94.11 g/mol
Primary Biological Target Primarily a scaffold for kinase inhibitorsVoltage-gated potassium (Kᵥ) channels
Therapeutic Area of Interest Oncology, Inflammation (derivatives)Multiple Sclerosis, Neuromuscular Disorders

Biological Activity Comparison

The biological activities of these two compounds are markedly different. 4-aminopyridine directly modulates ion channel function, while the biological effects of this compound are primarily observed through its derivatives, which are designed to target various protein kinases.

4-Aminopyridine: Potassium Channel Blockade

4-aminopyridine is a non-selective blocker of voltage-gated potassium channels. By inhibiting these channels, it prolongs the action potential duration, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release. This mechanism is particularly relevant in conditions like multiple sclerosis, where it helps to restore nerve conduction in demyelinated axons.

Table 1: Inhibitory Activity of 4-Aminopyridine on Voltage-Gated Potassium Channels

Channel SubtypeIC₅₀Assay System
Kᵥ1.1170 µM[1][2]CHO cells
Kᵥ1.2230 µM[1][2]CHO cells
hERG3.83 mM[3]HEK293 cells
This compound: A Scaffold for Kinase Inhibitors

This compound is a key building block for a diverse range of kinase inhibitors. Its derivatives have shown potent activity against several kinases implicated in cancer and other diseases. The data presented below is for representative derivatives of this compound.

Table 2: Inhibitory Activity of this compound Derivatives on Various Kinases

Derivative TargetIC₅₀Assay SystemReference Compound Example
c-Met210 nM[4]In vitro enzyme assay4-aminopyrimidine-5-cabaldehyde oxime derivative
VEGFR-2170 nM[4]In vitro enzyme assay4-aminopyrimidine-5-cabaldehyde oxime derivative
PI3Kδ6.99 µM[5][6]In vitro enzyme assay4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative
PI3Kγ4.01 µM[5][6]In vitro enzyme assay4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative
AKT-13.36 µM[5][6]In vitro enzyme assay4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative
EGFR1.66 µM (GI₅₀)[7]NCI60 cell line screen (Colo 205)Pyrimidine-5-carbonitrile derivative

Cytotoxicity Data

Table 3: Comparative Cytotoxicity

Compound/DerivativeCell LineIC₅₀ / LD₅₀Assay Type
4-AminopyridineMale Rats14 mg/kg (LD₅₀)[8]In vivo acute toxicity
This compound Derivative (11e)HCT-116 (Colon Cancer)1.34 µM (IC₅₀)[9]In vitro cytotoxicity
This compound Derivative (11e)WI-38 (Normal Lung Fibroblasts)63.41 µM (IC₅₀)[9][10]In vitro cytotoxicity

Signaling Pathways and Experimental Workflows

Signaling Pathway of 4-Aminopyridine

4-aminopyridine's primary mechanism involves the blockade of voltage-gated potassium channels on neurons, leading to enhanced neurotransmitter release.

G cluster_0 Presynaptic Terminal Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization K_Channel Voltage-Gated K+ Channel Depolarization->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Repolarization Repolarization K_Channel->Repolarization Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release 4_AP 4-Aminopyridine 4_AP->K_Channel Blocks G cluster_0 Cell Signaling Cascade Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Derivative This compound Derivative Derivative->PI3K Inhibits Derivative->AKT Inhibits Derivative->mTOR Inhibits G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor (Derivative) Start->Prepare_Reagents Plate_Setup Add Reagents to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate IC50 Value Read_Plate->Data_Analysis End End Data_Analysis->End G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound (Varying Concentrations) Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 4-Aminopyrimidine-5-carbonitrile, a crucial building block in medicinal chemistry. To offer a broader perspective, we compare its purity assessment with that of a structurally related alternative, 2-Amino-4,6-dimethylpyrimidine. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate analytical strategies for their specific needs.

Comparative Purity Analysis: this compound vs. 2-Amino-4,6-dimethylpyrimidine

The purity of a synthesized compound can be determined using a variety of analytical techniques, each with its own strengths and limitations. The following table summarizes hypothetical, yet realistic, purity data for a single batch of synthesized this compound and a commercially available sample of 2-Amino-4,6-dimethylpyrimidine, as determined by several common analytical methods.

Analytical MethodThis compound2-Amino-4,6-dimethylpyrimidine
Purity by HPLC (% Area) 99.2%98.5%
Purity by qNMR (% w/w) 98.8% (Internal Standard: Maleic Anhydride)98.2% (Internal Standard: 1,4-Dinitrobenzene)
Melting Point (°C) 252-255 °C[1]151-154 °C
Elemental Analysis (% C, H, N) C: 49.99 (50.00), H: 3.36 (3.36), N: 46.65 (46.64)C: 58.51 (58.52), H: 7.36 (7.37), N: 34.13 (34.11)
Common Impurities Identified Unreacted starting materials, solvent residuesResidual starting materials, by-products of synthesis

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below. These protocols are designed to be a starting point for researchers and may require optimization based on available instrumentation and specific sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector.

Protocol for this compound:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Protocol for 2-Amino-4,6-dimethylpyrimidine:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 70% Solvent A (0.1 M potassium phosphate buffer, pH 7.0) and 30% Solvent B (acetonitrile).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol for this compound:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic anhydride (certified reference material).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into a vial. Dissolve the mixture in 0.75 mL of DMSO-d6 and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all signals.

    • Number of scans: 16 or more for good signal-to-noise ratio.

  • Data Processing: Integrate a well-resolved signal of the analyte and a signal from the internal standard. Calculate the purity based on the integral values, the number of protons, and the weights of the analyte and the internal standard.

Protocol for 2-Amino-4,6-dimethylpyrimidine:

  • Solvent: Chloroform-d (CDCl3).

  • Internal Standard: 1,4-Dinitrobenzene (certified reference material).

  • Sample Preparation: Accurately weigh approximately 15 mg of 2-Amino-4,6-dimethylpyrimidine and 10 mg of 1,4-dinitrobenzene into a vial. Dissolve in 0.75 mL of CDCl3 and transfer to an NMR tube.

  • Acquisition Parameters: Same as for this compound.

  • Data Processing: Similar calculation as for this compound, using appropriate signals for the analyte and internal standard.

Melting Point Determination

Instrumentation: A digital melting point apparatus.

Protocol:

  • Finely powder a small amount of the dried sample.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat at a rate of 10-20 °C/min until the temperature is about 15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample is liquid (the end of the melting range). A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Elemental Analysis

Instrumentation: A CHN elemental analyzer.

Protocol:

  • Accurately weigh a small amount of the dry, homogenous sample (typically 1-3 mg).

  • Combust the sample in a stream of oxygen at high temperature.

  • The resulting gases (CO2, H2O, and N2) are separated and quantified by a detector.

  • The weight percentages of carbon, hydrogen, and nitrogen are calculated and compared to the theoretical values for the pure compound.

Visualizing the Workflow and a Relevant Biological Pathway

To better understand the process of purity assessment and the context of this compound in research, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Purification->HPLC qNMR qNMR Purification->qNMR MP Melting Point Purification->MP EA Elemental Analysis Purification->EA MS Mass Spectrometry Purification->MS Decision Purity > 98%? HPLC->Decision qNMR->Decision MP->Decision EA->Decision MS->Decision Proceed Proceed to Next Step Decision->Proceed Yes Repurify Repurify Sample Decision->Repurify No Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 CellResponse Cell Proliferation / Survival Kinase3->CellResponse Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->Kinase2

References

Safety Operating Guide

Proper Disposal of 4-Aminopyrimidine-5-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of specialized chemical compounds is a critical aspect of laboratory safety. This document provides a detailed protocol for the proper disposal of 4-Aminopyrimidine-5-carbonitrile, drawing from safety data sheets to provide essential safety and logistical information. These procedures are intended for researchers, scientists, and drug development professionals to minimize risk and ensure regulatory adherence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent skin contact.[1][2]
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.[1][2]
Lab Coat Standard laboratory coatTo protect clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust or vapors.[1][2]

Always wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2]

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe disposal of this compound, from initial waste collection to final removal by a licensed waste management service.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any unused or contaminated solid this compound waste in a dedicated, clearly labeled, and sealable container. The container must be compatible with the chemical. Label the container as "Hazardous Waste: this compound".

  • Contaminated Materials: Any materials such as personal protective equipment (gloves, etc.), weighing papers, or spill cleanup materials that have come into contact with this compound should be considered contaminated.[1] Collect these items in a separate, clearly labeled hazardous waste bag or container.

Step 2: Waste Storage

Store the sealed hazardous waste containers in a designated, cool, dry, and well-ventilated area.[1] This storage area should be secure and away from incompatible materials such as strong oxidizing agents.

Step 3: Professional Disposal

The disposal of this compound and its contaminated waste must be conducted by an approved waste disposal plant.[1]

  • Contact Professionals: Reach out to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Provide Information: Supply them with comprehensive information about the compound, including its name, quantity, and a copy of the Safety Data Sheet (SDS).

  • Follow Instructions: Adhere to their specific guidelines for packaging, labeling, and pickup of the hazardous waste.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect Solid Waste in Labeled Container B->C D Collect Contaminated Materials in Separate Labeled Container E Store Sealed Containers in Designated Area D->E F Contact EHS or Licensed Disposal Company E->F G Follow Professional Disposal Instructions F->G H Arrange for Waste Pickup G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Aminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Aminopyrimidine-5-carbonitrile

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 to protect against dust and splashes.[1]
Hand Protection Appropriate protective gloves (e.g., Nitrile rubber).Prevents skin contact. Nitrile gloves offer good resistance to a wide range of chemicals.[2][3][4]
Body Protection Protective clothing, such as a lab coat.Prevents contamination of personal clothing and skin.[1][5]
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.Avoid breathing dust.[1][6]

Operational and Disposal Plans

A systematic approach to handling this compound, from acquisition to disposal, is crucial for laboratory safety.

Handling and Storage
  • Handling: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1][6] Avoid generating dust.[1] Use only in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][8]

Spill and Emergency Procedures
  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Get medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]

  • Ingestion: Rinse mouth with water and drink plenty of water.[1] Call a physician or poison control center immediately.

  • Spills: Sweep up the material and place it into a suitable disposal container.[1] Avoid dust formation.

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe weigh Weighing (in Fume Hood) ppe->weigh exp Experimentation weigh->exp decon Decontamination (Work Area & Equipment) exp->decon waste Waste Disposal (Segregated Waste Stream) decon->waste doff Doff PPE waste->doff wash Wash Hands doff->wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminopyrimidine-5-carbonitrile
Reactant of Route 2
4-Aminopyrimidine-5-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.